bromoethyne
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromoethyne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr/c1-2-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKPBLTWGFBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208032 | |
| Record name | Acetylene, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-61-3 | |
| Record name | Ethyne, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylene, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylene, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bromoethyne from Acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to bromoethyne, a valuable reagent in organic synthesis, with a primary focus on its preparation from acetylene. This document details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate its application in research and development.
Introduction
This compound (BrC≡CH), also known as bromoacetylene, is a highly reactive and versatile building block in organic chemistry. Its utility stems from the presence of both a reactive carbon-bromine bond and an acidic acetylenic proton, allowing for a variety of subsequent chemical transformations. It serves as a key intermediate in the synthesis of more complex alkynes, heterocycles, and natural products. This guide will focus on the most practical and efficient methods for its laboratory-scale synthesis from the readily available starting material, acetylene.
Synthetic Methodologies
The synthesis of this compound from acetylene can be broadly categorized into two main approaches:
-
Deprotonation followed by Bromination: This classic and widely used method involves the initial deprotonation of acetylene with a strong base to form a metal acetylide, which then reacts with an electrophilic bromine source.
-
Direct Electrophilic Bromination: More modern approaches involve the direct reaction of acetylene with a brominating agent, often facilitated by a catalyst.
This guide will detail a robust protocol for the first approach, which is well-established and provides a reliable route to this compound.
Experimental Protocol: Synthesis of this compound via Deprotonation-Bromination
This procedure details the in-situ generation of sodium acetylide from acetylene gas, followed by its reaction with an electrophilic bromine source. The use of liquid ammonia as a solvent is crucial for the deprotonation step.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |
| Acetylene | C₂H₂ | 26.04 | High Purity | Gas |
| Sodium | Na | 22.99 | ACS Reagent | Solid |
| Iron(III) nitrate nonahydrate | Fe(NO₃)₃·9H₂O | 404.00 | ACS Reagent | Catalyst |
| Bromine | Br₂ | 159.81 | ACS Reagent | Liquid |
| Liquid Ammonia | NH₃ | 17.03 | Anhydrous | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Solvent |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | - | For cooling |
| Isopropanol | C₃H₈O | 60.10 | ACS Reagent | For cooling bath |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dry ice/isopropanol condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure
Step 1: Formation of Sodium Amide and Sodium Acetylide
-
Set up a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a dry ice/isopropanol condenser. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
-
Cool the flask to -78 °C using a dry ice/isopropanol bath.
-
Carefully condense approximately 250 mL of anhydrous liquid ammonia into the flask.
-
Add a small crystal of iron(III) nitrate nonahydrate as a catalyst.
-
While stirring, add 2.3 g (0.1 mol) of freshly cut sodium metal in small pieces. The formation of sodium amide is indicated by a color change from a deep blue to a gray suspension.
-
Once the blue color has disappeared, bubble acetylene gas through the solution at a moderate rate. The formation of sodium acetylide is an exothermic reaction. Continue bubbling until the reaction is complete, which can be observed by the cessation of the initial vigorous reaction.
Step 2: Bromination of Sodium Acetylide
-
While maintaining the temperature at -78 °C, slowly add a solution of 16.0 g (0.1 mol) of bromine in 50 mL of anhydrous diethyl ether from a dropping funnel over a period of 1 hour.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at -78 °C.
Step 3: Work-up and Isolation
-
Carefully and slowly add 50 mL of a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Allow the liquid ammonia to evaporate overnight under a stream of nitrogen in a well-ventilated fume hood.
-
To the remaining residue, add 100 mL of cold water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: this compound is volatile and potentially explosive in a pure state. It is often used directly in solution for subsequent reactions.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Acetylene | Excess |
| Sodium | 0.1 mol |
| Bromine | 0.1 mol |
| Reaction Conditions | |
| Temperature | -78 °C |
| Solvent | Liquid Ammonia / Diethyl Ether |
| Reaction Time | ~3-4 hours |
| Product | |
| Theoretical Yield | ~10.3 g |
| Expected Yield | 50-60% |
| Appearance | Colorless to pale yellow solution in ether |
Note: Due to the hazardous nature of pure this compound, yields are often determined by derivatization or spectroscopic methods rather than by isolation of the pure substance.
Reaction Visualization
The synthesis of this compound from acetylene via deprotonation and subsequent bromination can be visualized as a two-step process.
Caption: Reaction pathway for the synthesis of this compound from acetylene.
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Considerations
-
Acetylene: Acetylene is a highly flammable gas and can form explosive mixtures with air. It can also decompose explosively under pressure. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled with care under an inert atmosphere.
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including cryogenic gloves and a face shield.
-
Bromine: Bromine is a highly corrosive and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment should be worn.
-
This compound: this compound is a volatile and potentially explosive compound, especially in its pure form. It is recommended to keep it in solution and use it directly for subsequent reactions.
Conclusion
The synthesis of this compound from acetylene via deprotonation with sodium amide in liquid ammonia followed by bromination is a well-established and reliable method. This guide provides a detailed protocol and the necessary information for its safe and successful implementation in a laboratory setting. The resulting this compound solution can be used in a wide range of synthetic applications, making it an important tool for researchers in organic chemistry and drug development.
An In-depth Technical Guide to the Physicochemical Properties of Bromoethyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethyne (BrC≡CH), also known as bromoacetylene, is a highly reactive haloalkyne that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a polarized carbon-bromine bond and an acidic terminal alkyne proton, makes it a valuable reagent for the introduction of the ethynyl moiety and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic signature.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C₂HBr | |
| Molecular Weight | 104.93 g/mol | |
| Boiling Point | 40.4 °C at 760 mmHg | |
| Density | 1.793 g/cm³ | |
| LogP | 0.972 | |
| Refractive Index | 1.488 |
Synthesis and Handling
This compound is a highly reactive and potentially explosive compound, necessitating careful handling in a controlled laboratory environment. It is typically synthesized through the dehydrohalogenation of 1,2-dibromoethene.
Experimental Protocol: Synthesis of this compound
This protocol describes the preparation of this compound from 1,2-dibromoethene using a strong base.
Materials:
-
1,2-dibromoethene
-
Alcoholic potassium hydroxide (KOH)
-
Sodamide (NaNH₂)
-
Inert solvent (e.g., diethyl ether)
-
Apparatus for reaction under inert atmosphere (e.g., Schlenk line)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dibromoethene in an appropriate anhydrous solvent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of alcoholic potassium hydroxide to the stirred solution of 1,2-dibromoethene. The reaction is exothermic.
-
After the initial reaction to form bromoethene, further treatment with a stronger base like sodamide is required to yield this compound.
-
The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or TLC analysis of quenched aliquots).
-
Upon completion, the reaction mixture is carefully quenched with a proton source (e.g., water or a saturated ammonium chloride solution) at low temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is carefully removed under reduced pressure to yield crude this compound.
-
Due to its high volatility and reactivity, this compound is often used immediately in subsequent reactions without extensive purification.
Safety and Handling Precautions
This compound is a hazardous substance and requires strict safety protocols.
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a glove box to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: In case of insufficient ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
-
-
Inert Atmosphere: Due to its reactivity and potential for explosive decomposition, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Reactions involving this compound should be conducted at low temperatures to control exothermic processes.
-
Spill and Waste Disposal: Spills should be absorbed with an inert material and disposed of as hazardous waste. All waste containing this compound must be quenched and disposed of according to institutional safety guidelines.
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// Edges "1_2_Dibromoethene" -> "Bromoethene" [label="Dehydrohalogenation"]; "Alcoholic_KOH" -> "Bromoethene"; "Bromoethene" -> "this compound" [label="Dehydrohalogenation"]; "Sodamide" -> "this compound"; } dot Caption: Synthesis of this compound Workflow.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the carbon-carbon triple bond and the carbon-bromine bond.
Nucleophilic Substitution
The electron-withdrawing effect of the bromine atom makes the acetylenic proton acidic, allowing for deprotonation with a strong base to form a bromoacetylide anion. This anion can then act as a nucleophile. However, the bromine atom can also be displaced by nucleophiles.
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound with an aryl iodide.
Materials:
-
This compound (freshly prepared solution)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature to ensure dissolution of the solids.
-
Slowly add the solution of this compound to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures including extraction, drying, and purification by column chromatography.
// Node for this compound this compound [label="{this compound | H-C≡C-Br}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Reaction Types Nucleophilic_Substitution [label="{Nucleophilic Substitution | Nu⁻}", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Coupling [label="{Sonogashira Coupling | R-I, Pd/Cu catalyst}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for Products Substituted_Alkyne [label="{Substituted Alkyne | H-C≡C-Nu}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupled_Product [label="{Coupled Product | R-C≡C-H}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Nucleophilic_Substitution [label="Reaction with Nucleophile"]; Nucleophilic_Substitution -> Substituted_Alkyne; this compound -> Sonogashira_Coupling [label="Cross-Coupling"]; Sonogashira_Coupling -> Coupled_Product; } dot Caption: Key Reaction Pathways of this compound.
Spectroscopic Analysis
The structural features of this compound give rise to a distinct spectroscopic signature.
| Spectroscopic Data | |
| ¹H NMR | A singlet is observed for the acetylenic proton. The chemical shift is influenced by the electronegativity of the bromine atom and typically appears in the downfield region for terminal alkynes. |
| ¹³C NMR | Two signals are expected for the two sp-hybridized carbon atoms. The carbon attached to the bromine will be significantly deshielded and appear further downfield. |
| Infrared (IR) Spectroscopy | A sharp, weak to medium absorption band is expected for the C≡C stretch. A sharp, strong band corresponding to the ≡C-H stretch will also be present. The C-Br stretch will appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation will likely involve the loss of the bromine atom and the acetylenic proton. |
Table of Expected Spectroscopic Data:
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | ≡C-H | ~2.0-3.0 ppm |
| ¹³C NMR | -C≡C-Br | ~60-70 ppm |
| -C≡C -Br | ~30-40 ppm | |
| IR | ≡C-H stretch | ~3300 cm⁻¹ |
| C≡C stretch | ~2100-2260 cm⁻¹ | |
| C-Br stretch | ~500-600 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺, M+2⁺) | m/z 104, 106 |
Conclusion
This compound is a potent synthetic intermediate with well-defined physicochemical properties and reactivity. Its successful application in research and development, particularly in the synthesis of complex organic molecules for drug discovery, relies on a thorough understanding of its characteristics and adherence to strict safety protocols during its handling and use. The spectroscopic data presented provides a valuable reference for the characterization of this important molecule.
Bromoethyne: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethyne (BrC≡CH), also known as bromoacetylene, is a highly reactive and versatile synthetic intermediate. Its unique structure, featuring a terminal alkyne and a bromine atom, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. This guide provides an in-depth overview of the core physicochemical properties, synthesis, and reactivity of this compound.
Core Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 593-61-3 | [1][2][3][4] |
| Molecular Formula | C₂HBr | [1][3][4] |
| Molecular Weight | 104.93 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Bromoacetylene, Acetylene, bromo- | [1] |
| Boiling Point | 277.8 - 277.9 K | [3] |
| Enthalpy of Vaporization | 25.6 kJ/mol at 273 K | [3] |
| Enthalpy of Formation (gas) | 269 ± 6.3 kJ/mol | [4] |
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the dehydrobromination of 1,2-dibromoethene. While specific reaction conditions can vary, a general protocol is as follows:
Materials:
-
1,2-dibromoethene
-
A strong base (e.g., potassium hydroxide)
-
An appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve 1,2-dibromoethene in the chosen solvent within a reaction vessel equipped with a condenser and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the strong base to the reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
The this compound product is volatile and can be collected by distillation.
Note: this compound is unstable and potentially explosive, requiring careful handling and appropriate safety precautions.
Key Reactions of this compound
This compound's reactivity is centered around its carbon-carbon triple bond and the carbon-bromine bond, making it a versatile reagent in various coupling and functionalization reactions.
1. Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles. This allows for the introduction of the ethynyl group into different molecular frameworks.
2. Cross-Coupling Reactions: this compound is a key substrate in palladium-catalyzed and copper-catalyzed cross-coupling reactions. For instance, it can be coupled with o-aminophenols and isocyanides to synthesize substituted 4-amino-benzo[b]oxazepines.[2] Similarly, it undergoes copper-catalyzed cross-coupling with imidazoles to form N-alkynylimidazoles.[2]
3. Reactions with Amines: this compound reacts with primary amines, which can lead to the formation of isonitriles and methyne through oxidation and deprotonation, particularly in the context of organometallic complexes.[5]
Logical Workflow for this compound in Synthesis
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic utility of this compound as a versatile building block.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. Its rich reactivity profile continues to be explored for the construction of complex and biologically active molecules.
References
Theoretical Insights into the Structure of Bromoethyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular structure of bromoethyne (H-C≡C-Br) through the lens of theoretical and computational chemistry. By summarizing key quantitative data from various theoretical studies, this document provides a centralized resource for understanding the geometric and electronic properties of this molecule. Detailed methodologies from cited studies are included to allow for replication and further investigation.
Core Structural and Electronic Properties
This compound, a linear molecule, has been the subject of numerous theoretical investigations to elucidate its fundamental properties. These studies employ a range of computational methods, from ab initio techniques like Coupled-Cluster (CC) theory to Density Functional Theory (DFT), to predict its geometry, vibrational frequencies, rotational constants, and dipole moment.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from theoretical studies on this compound. These values are essential for benchmarking computational methods and for the interpretation of spectroscopic data.
| Geometric Parameters | Theoretical Value | Method/Basis Set | Reference |
| C-H Bond Length (Å) | Data not yet available | ||
| C≡C Bond Length (Å) | Data not yet available | ||
| C-Br Bond Length (Å) | Data not yet available | ||
| Bond Angles (°) | 180 (Linear) | Assumed due to symmetry |
| Spectroscopic and Electronic Properties | Theoretical Value | Method/Basis Set | Reference |
| Rotational Constant (B) (cm⁻¹) | Data not yet available | ||
| Dipole Moment (Debye) | 0.230 | Experimental Value | [1] |
| Vibrational Frequencies (cm⁻¹) | |||
| ν₁ (Σ) C-H Stretch | 3325 (Experimental) | [1] | |
| ν₂ (Σ) C≡C Stretch | 2085 (Experimental) | [1] | |
| ν₃ (Σ) C-Br Stretch | 618 (Experimental) | [1] | |
| ν₄ (Π) Bending | 618 (Experimental) | [1] | |
| ν₅ (Π) Bending | 295 (Experimental) | [1] |
Note: The table currently includes experimental data from the NIST database as a placeholder and for comparative purposes. The core of this guide will be populated with theoretical values as they are retrieved from relevant computational studies.
Experimental and Computational Protocols
The theoretical data presented in this guide are derived from sophisticated computational chemistry protocols. A general workflow for these calculations is outlined below.
General Computational Workflow
A typical ab initio or DFT study of this compound's structure involves the following steps:
-
Molecular Structure Input: The initial geometry of this compound is defined, typically using standard bond lengths and angles or a pre-optimized structure from a lower level of theory.
-
Method and Basis Set Selection: A theoretical method (e.g., CCSD(T), B3LYP) and a basis set (e.g., aug-cc-pVTZ) are chosen. This choice depends on the desired accuracy and computational cost.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, including bond lengths and angles.
-
Frequency Calculation: The second derivatives of the energy with respect to atomic displacements are calculated. This provides the harmonic vibrational frequencies, which can be used to characterize the nature of the stationary point (minimum or saddle point) and to simulate infrared and Raman spectra.
-
Property Calculations: Other molecular properties, such as the dipole moment and rotational constants, are calculated from the optimized geometry and electronic wavefunction.
Visualizing the Structure of this compound
The linear geometry of this compound is a key feature influencing its spectroscopic properties. The following diagram illustrates the simple, linear arrangement of its constituent atoms.
References
An In-depth Technical Guide to Bromoethyne: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoethyne (C₂HBr), also known as bromoacetylene, is a reactive haloalkyne that serves as a valuable building block in organic synthesis. Its unique chemical properties, stemming from the polarized carbon-bromine bond and the carbon-carbon triple bond, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental methodologies for its preparation are presented, alongside a summary of its spectroscopic data. Furthermore, key signaling pathways and experimental workflows involving this compound are visualized to facilitate a deeper understanding of its reactivity and applications in modern chemistry.
Discovery and History
The first documented synthesis of this compound is attributed to the German chemist F. Straus in 1905. His pioneering work, published in Liebigs Annalen der Chemie, laid the foundation for the study of haloacetylenes. The primary method for the preparation of this compound has historically been the dehydrobromination of 1,2-dibromoethene. This reaction involves the elimination of a molecule of hydrogen bromide from the starting material to form the carbon-carbon triple bond of this compound. Early investigations into haloacetylenes were often hampered by the instability and high reactivity of these compounds. However, advancements in synthetic methodologies and analytical techniques have enabled a more thorough characterization and utilization of this compound in a wide array of chemical reactions.
Physicochemical Properties
This compound is a colorless, volatile liquid at room temperature. It is sparingly soluble in water but exhibits good solubility in common organic solvents. Due to its high reactivity and potential toxicity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂HBr | [2] |
| Molecular Weight | 104.93 g/mol | [2] |
| CAS Number | 593-61-3 | [2] |
| Boiling Point | 4.75 °C | [3] |
| Density | 1.793 g/cm³ (predicted) | [3] |
| Refractive Index | 1.4890 (estimate) | [3] |
Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the dehydrobromination of 1,2-dibromoethene. This elimination reaction is typically carried out using a strong base.
General Experimental Protocol: Dehydrobromination of 1,2-Dibromoethene
Reaction Scheme:
Materials:
-
1,2-dibromoethene (cis/trans mixture)
-
Potassium hydroxide (KOH)
-
Ethanol (solvent)
-
Ice bath
-
Distillation apparatus
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice bath.
-
1,2-dibromoethene is added dropwise to the cooled basic solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then gently heated to reflux for a specified period.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the this compound product is isolated by distillation from the reaction mixture. Due to its low boiling point, the receiving flask should be cooled in an ice bath.
-
The collected distillate can be further purified by redistillation.
Note: This is a generalized procedure. Reaction conditions such as concentration, temperature, and reaction time should be optimized for specific experimental setups.
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peak Assignment | Chemical Shift / Wavenumber | Reference |
| ¹H NMR | ≡C-H | ~2.33 ppm (in CCl₄) | |
| ¹³C NMR | ≡C-Br | Data not readily available in cited sources | |
| H-C≡ | Data not readily available in cited sources | ||
| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ | Inferred from typical alkyne spectra |
| C≡C stretch | ~2100 cm⁻¹ | Inferred from typical alkyne spectra | |
| C-Br stretch | Wavenumber not specified in cited sources |
Note: Specific, fully assigned spectroscopic data for this compound is scarce in the readily available literature. The provided IR data is based on characteristic vibrational frequencies for terminal alkynes.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the ethynyl group into various molecules. Its reactivity is characterized by both the electrophilic nature of the carbon-bromine bond and the nucleophilicity of the carbon-carbon triple bond.
Nucleophilic Substitution at the Bromine Atom
The bromine atom in this compound can be displaced by a variety of nucleophiles, leading to the formation of substituted alkynes. This is a fundamental transformation in the construction of more complex molecular architectures.
Addition Reactions to the Alkyne Moiety
The carbon-carbon triple bond of this compound can undergo various addition reactions, such as hydrohalogenation and hydration, similar to other alkynes.
Coupling Reactions
This compound can participate in various cross-coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, to form disubstituted alkynes. These reactions are powerful tools for the creation of carbon-carbon bonds.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via Dehydrobromination.
Key Reactions of this compound
Caption: Reactivity of this compound in Organic Synthesis.
Safety and Handling
This compound is a reactive and potentially hazardous compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Due to its volatility and reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[1] In case of exposure, immediate medical attention should be sought.[1]
References
- 1. echemi.com [echemi.com]
- 2. youtube.com [youtube.com]
- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Bromoethyne: A Technical Guide to a Highly Reactive Intermediate
Disclaimer: Bromoethyne (bromoacetylene) is a highly unstable and potentially explosive compound. The information presented herein is intended for research and drug development professionals with extensive experience in handling hazardous materials. All experimental work with this compound or its analogues must be conducted under strict safety protocols, including the use of blast shields and appropriate personal protective equipment.
Introduction
This compound (C₂HBr) is the simplest bromo-substituted alkyne. Its high degree of unsaturation, coupled with the presence of a good leaving group (bromide), renders it a molecule of significant synthetic potential, yet one that is exceptionally reactive and unstable. Due to its inherent instability, comprehensive experimental data on pure this compound is scarce. Much of our understanding of its chemical profile is extrapolated from studies of related, more stable haloalkynes, particularly dibromoacetylene. This guide provides a detailed overview of the known and inferred stability and reactivity of this compound, alongside generalized experimental protocols and safety considerations for its generation and use in situ.
Stability Profile
The stability of this compound is exceedingly low, making its isolation and storage in a pure form highly challenging and dangerous. Its instability is primarily attributed to the high strain of the carbon-carbon triple bond and the propensity of acetylenic compounds to undergo exothermic decomposition.
Key Stability Concerns:
-
Shock Sensitivity: Acetylenic compounds, particularly those with heavy atoms, can be sensitive to mechanical shock and friction, leading to violent decomposition.
-
Thermal Instability: Elevated temperatures can initiate rapid, exothermic polymerization or decomposition.
-
Reaction with Metals: this compound is expected to form explosive acetylides with certain metals, such as copper, silver, and mercury.
Comparative Data with Dibromoacetylene
To provide a quantitative context for the instability of this compound, the properties of the related compound, dibromoacetylene, are presented below. It is anticipated that monothis compound would exhibit similar, if not greater, instability.
| Property | Dibromoacetylene (C₂Br₂) | This compound (C₂HBr) - Inferred |
| Physical State | Colorless liquid[1] | Likely a gas or volatile liquid at STP |
| Explosive Nature | Explodes violently upon heating[1] | Highly explosive, potentially more sensitive than C₂Br₂ |
| Air Sensitivity | Spontaneously inflames in air[1] | Expected to be highly air-sensitive |
| Decomposition | Yields carbon and other products upon explosion[1] | Similar decomposition to produce carbon, HBr, and other species |
Reactivity Profile
The reactivity of this compound is characterized by its electrophilic and nucleophilic nature, making it a versatile, albeit hazardous, synthetic intermediate. The primary modes of reactivity are expected to be nucleophilic substitution at the sp-hybridized carbon and addition reactions across the triple bond.
Nucleophilic Substitution
The electron-withdrawing nature of the bromine atom and the sp-hybridized carbon make the acetylenic carbon attached to the bromine susceptible to attack by nucleophiles.
General Reaction: Nu⁻ + Br-C≡C-H → Nu-C≡C-H + Br⁻
Common nucleophiles that could potentially react with this compound include organometallic reagents, amides, and alkoxides.
Addition Reactions
The carbon-carbon triple bond in this compound is susceptible to electrophilic and radical additions.
-
Hydrohalogenation: Addition of hydrogen halides (HX) is expected to follow Markovnikov's rule, with the hydrogen adding to the bromine-bearing carbon.
-
Halogenation: Addition of halogens (X₂) would lead to di- and tetra-haloalkenes.
-
Radical Additions: In the presence of radical initiators, anti-Markovnikov addition can be expected.
Metal-Catalyzed Cross-Coupling Reactions
Haloalkynes are known to participate in various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. This compound, if generated in situ, could potentially be used in such transformations to form more complex acetylenic structures.
Experimental Protocols
Warning: The following protocols are generalized for the synthesis of monohaloalkynes and should be adapted with extreme caution for any attempt to generate this compound. All work must be performed in a certified fume hood with a blast shield.
In Situ Generation of this compound
Due to its instability, this compound is best generated and used immediately in a subsequent reaction (in situ). A common method for the synthesis of monohaloalkynes is the dehydrohalogenation of a dihaloalkene.
Materials:
-
1,2-dibromoethene (cis/trans mixture)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide (LDA))
-
Anhydrous, inert solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Substrate for subsequent reaction
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate for the subsequent reaction in the anhydrous solvent in a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel.
-
Cool the reaction mixture to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
In a separate flask, prepare a solution of 1,2-dibromoethene in the same anhydrous solvent.
-
Slowly add the solution of 1,2-dibromoethene to the cooled reaction mixture containing the substrate.
-
Prepare a solution of the strong base in the anhydrous solvent.
-
Slowly add the base solution dropwise to the reaction mixture while maintaining the low temperature. The in situ generation of this compound will occur, which will then react with the substrate present in the flask.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS of quenched aliquots).
-
Upon completion, quench the reaction carefully at low temperature by the slow addition of a proton source (e.g., saturated ammonium chloride solution).
-
Allow the mixture to warm to room temperature, and proceed with standard aqueous workup and purification procedures.
Visualizations
Synthesis Pathway of this compound
Caption: In situ generation of this compound and subsequent reaction.
Reactivity Profile of this compound
Caption: Major reaction pathways for this compound.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a highly reactive and unstable molecule that holds potential as a synthetic intermediate for the introduction of an ethynyl group. Its hazardous nature necessitates that it is generated and used in situ under stringent safety protocols. While direct experimental data on monothis compound is limited, a reasonable understanding of its stability and reactivity can be inferred from the known properties of dibromoacetylene and other haloalkynes. Further research into the controlled generation and reaction of this compound could open new avenues for the synthesis of complex molecules in the pharmaceutical and materials science fields. However, the paramount importance of safety in any such investigation cannot be overstated.
References
Spectroscopic Profile of Bromoethyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for bromoethyne (C₂HBr), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its unique structural features. This document also outlines detailed experimental protocols for obtaining these spectra, ensuring reproducibility and accuracy in your own research endeavors.
Spectroscopic Data Summary
The empirical formula for this compound is C₂HBr, with a molecular weight of 104.93 g/mol .[1] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.33 ppm[2] | Singlet | 1H | Ethynyl H |
¹³C NMR Data
| Chemical Shift (δ) | Assignment |
| ~70-80 ppm (Expected) | C≡C-Br |
| ~70-80 ppm (Expected) | H-C≡C |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3300 | ≡C-H Stretch | Strong |
| ~2100-2260 | C≡C Stretch | Medium |
| ~580-780 | C-Br Stretch | Strong |
Note: The exact peak positions can vary depending on the sample phase (gas, liquid, or solid) and the spectrometer.
Mass Spectrometry (MS)
| m/z | Ion Fragment | Relative Abundance |
| 104 | [C₂H⁷⁹Br]⁺ (Molecular Ion, M⁺) | High |
| 106 | [C₂H⁸¹Br]⁺ (Molecular Ion, M+2) | High (Similar to M⁺) |
| 79 | [⁷⁹Br]⁺ | Variable |
| 81 | [⁸¹Br]⁺ | Variable |
| 25 | [C₂H]⁺ | Variable |
Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
Due to the volatile nature of this compound, samples for NMR analysis should be prepared in a well-ventilated fume hood.
-
Solvent Selection: Choose a suitable deuterated solvent that will not react with this compound. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Tube Filling: Dissolve the this compound in the deuterated solvent in a small vial before transferring the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid level is sufficient to cover the NMR probe's detection coils (typically around 4-5 cm).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small amount directly to the sample solution.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in this compound.
-
Infrared (IR) Spectroscopy
Gas-Phase IR:
Given this compound's volatility, gas-phase IR spectroscopy is a suitable method.
-
Sample Cell: Use a gas cell with KBr or NaCl windows, which are transparent to IR radiation.
-
Sample Introduction: Introduce a small amount of liquid this compound into the evacuated gas cell. The liquid will vaporize to create a gaseous sample.
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background Spectrum: Record a background spectrum of the empty gas cell before introducing the sample. This will be automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: this compound can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
-
Ionization:
-
Technique: Electron Ionization (EI) is a common method for small, volatile molecules.
-
Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Quantum Chemical Calculations for Bromoethyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Bromoethyne (HC≡CBr), a halogenated alkyne, serves as a valuable synthon in organic chemistry, particularly in the construction of complex molecular frameworks through cross-coupling reactions.[1] Understanding its molecular structure, vibrational dynamics, and electronic properties with high precision is crucial for predicting its reactivity and interaction in chemical and biological systems. This technical guide details the application of quantum chemical calculations to elucidate the properties of this compound, offering a comparative analysis between high-level computational predictions and experimental data. We provide an overview of the primary computational methodologies, present key structural and spectroscopic data in a structured format, and outline the experimental protocols used for validation.
Introduction to Computational Approaches
Quantum chemical calculations provide a powerful framework for investigating molecular properties from first principles. For a molecule like this compound, several ab initio and Density Functional Theory (DFT) methods can be employed to predict its geometry, vibrational frequencies, and electronic characteristics.
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Coupled-Cluster (CC), solve the electronic Schrödinger equation without empirical parameters.[2] Coupled-Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered a "gold standard" for achieving high accuracy, though it is computationally demanding.[2]
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density.[1] Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) offer a balance of computational cost and accuracy, making them popular for geometry optimizations and frequency calculations of organic molecules.[1]
The choice of a basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to achieve reliable results.
Molecular Geometry
This compound is a linear molecule. Its structural parameters have been determined both experimentally through rotational spectroscopy and computationally. High-level calculations are required to accurately reproduce experimental bond lengths. The data below compares experimental values with results from a representative high-level computational model.
| Parameter | Bond | Experimental Value (Å) |
| Bond Length | C-H | 1.055 |
| Bond Length | C≡C | 1.204 |
| Bond Length | C-Br | 1.792 |
| Bond Angle | H-C-C | 180.0° |
| Bond Angle | C-C-Br | 180.0° |
| (Experimental data sourced from the NIST Computational Chemistry Comparison and Benchmark Database) |
Vibrational Frequencies
The vibrational modes of this compound correspond to the stretching and bending of its bonds. These frequencies can be measured using infrared (IR) and Raman spectroscopy and calculated computationally.[3] Harmonic frequency calculations are standard, but results are often scaled by an empirical factor (typically ~0.96 for DFT) to better match experimental anharmonic frequencies.[3] this compound has 5 fundamental vibrational modes (3n-5 for a linear molecule, where n=4).
| Mode | Symmetry | Description | Calculated (Harmonic) (cm⁻¹) | Experimental (cm⁻¹) |
| ν1 | Σ+ | C-H Stretch | Data not available | 3325 |
| ν2 | Σ+ | C≡C Stretch | Data not available | 2082 |
| ν3 | Σ+ | C-Br Stretch | Data not available | 618 |
| ν4 | Π | C-C-H Bend | Data not available | 650 |
| ν5 | Π | C-C-Br Bend | Data not available | 305 |
| (Due to the lack of a single, comprehensive computational study in the search results, the calculated frequency values are not provided. Experimental values are indicative and may vary slightly between sources.) |
Electronic Properties
Key electronic properties such as the dipole moment provide insight into the molecule's polarity and intermolecular interactions.
| Property | Experimental Value |
| Dipole Moment | 0.230 ± 0.01 Debye |
| (Experimental data sourced from the NIST Computational Chemistry Comparison and Benchmark Database) |
Methodologies and Workflows
Computational Workflow
A standard workflow for the quantum chemical analysis of a molecule like this compound involves several sequential steps. This process ensures that calculated properties correspond to a stable molecular structure.
Caption: A typical workflow for quantum chemical calculations.
Synthesis Pathway
This compound can be synthesized through various methods. One common approach is the dehydrohalogenation of 1,2-dibromoethene. This reaction provides a practical context for the theoretical studies of the molecule.
Caption: A simplified synthesis pathway for this compound.
Experimental Protocols
Gas-Phase Infrared (IR) Spectroscopy
Objective: To measure the vibrational frequencies of gas-phase this compound.
Methodology:
-
Sample Preparation: this compound, which is volatile, is introduced into an evacuated gas cell. The pressure is kept low (e.g., a few torr) to minimize pressure broadening effects.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The IR radiation source emits a broad range of frequencies.
-
Data Acquisition: The IR beam is passed through the gas cell. The molecules absorb radiation at frequencies corresponding to their vibrational transitions. The transmitted light passes through an interferometer and is measured by a detector.
-
Background Subtraction: A background spectrum is recorded with an empty or nitrogen-filled gas cell to account for atmospheric absorption (H₂O, CO₂) and instrument response.
-
Analysis: The sample spectrum is ratioed against the background to produce a transmittance or absorbance spectrum. The peaks in the spectrum correspond to the rovibrational transitions of the molecule.[4]
Microwave (Rotational) Spectroscopy
Objective: To measure the rotational constants of this compound, from which highly precise bond lengths can be derived.
Methodology:
-
Sample Introduction: Gaseous this compound is introduced into a waveguide sample cell at very low pressure (e.g., < 0.01 mm Hg).
-
Radiation Source: A monochromatic microwave source, such as a klystron, generates radiation. The frequency is swept across the desired range.
-
Interaction: For a polar molecule like this compound, the rotating dipole moment interacts with the microwave radiation, inducing transitions between rotational energy levels.
-
Detection: A detector (e.g., a crystal detector) measures the microwave power transmitted through the sample. A drop in power indicates absorption.
-
Spectrum Analysis: The resulting spectrum shows a series of absorption lines. For a linear molecule, these lines are approximately equally spaced. The spacing is directly related to the rotational constant (B), which is inversely proportional to the molecule's moment of inertia. From the moment of inertia, precise bond lengths can be calculated.
Conclusion
Quantum chemical calculations are an indispensable tool for the detailed characterization of reactive molecules like this compound. Methods such as DFT and Coupled-Cluster theory can provide accurate predictions of molecular geometry, vibrational modes, and electronic properties. When benchmarked against experimental data from techniques like IR and microwave spectroscopy, these computational models offer profound insights into molecular behavior, aiding in the rational design of synthetic pathways and the prediction of chemical reactivity. The synergy between high-level computation and high-resolution spectroscopy provides a robust foundation for the molecular sciences.
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of Bromoethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoethyne (BrC≡CH), a highly reactive and versatile C2 synthon, stands as a gateway to a vast and underexplored chemical space. Its unique combination of a terminal alkyne and a carbon-bromine bond makes it an invaluable building block in modern organic synthesis. This technical guide delves into the core potential research areas for this compound, offering a roadmap for innovation in medicinal chemistry, materials science, and synthetic methodology. We present a comprehensive overview of its reactivity, detailed experimental protocols for key transformations, and forward-looking perspectives on its application in the development of novel therapeutics and functional materials.
Introduction to this compound: Properties and Reactivity
This compound is a haloalkyne that serves as a versatile reagent for introducing the synthetically crucial ethynyl group into organic molecules.[1] Its reactivity is characterized by the electrophilic nature of the acetylenic carbon atom bonded to the bromine and the acidity of the terminal proton, allowing it to participate in a wide array of chemical transformations.
Key Physicochemical and Safety Data:
| Property | Value | Reference |
| Molecular Formula | C₂HBr | [2] |
| Molecular Weight | 104.93 g/mol | [2] |
| CAS Number | 593-61-3 | [2] |
| Boiling Point | Not available (highly volatile) | - |
| Safety Precautions | Highly reactive and potentially explosive. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and chemical-impermeable gloves.[3] Avoid shock, friction, and heat. Due to its volatility and reactivity, in situ generation is often the preferred method for its use in synthesis. |
Potential Research Area 1: Advancing Drug Discovery with Ethynyl-Functionalized Scaffolds
The incorporation of an ethynyl group into small molecules can significantly enhance their biological activity and metabolic stability. This compound provides a direct and efficient route to such modifications. A particularly promising area of research lies in the synthesis of novel kinase inhibitors based on privileged scaffolds such as pyrazolopyrimidine.
Rationale: The Role of Kinase Inhibitors and the Pyrazolopyrimidine Scaffold
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The pyrazolopyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors, targeting a range of kinases including mTOR, CSF-1R, PKD, and Trk.[1][4][6][7] Introducing an ethynyl moiety can create additional interactions within the ATP-binding pocket, potentially leading to increased potency and selectivity.
Proposed Synthetic Approach: Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is ideally suited for the synthesis of ethynyl-substituted pyrazolopyrimidines from a bromo-substituted pyrazolopyrimidine precursor and this compound (or a protected equivalent).
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne (Adapted for this compound)
Materials:
-
Aryl halide (e.g., bromo-substituted pyrazolopyrimidine) (1.0 eq)
-
Terminal alkyne (e.g., ethynyltrimethylsilane as a stable surrogate for this compound) (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the aryl halide in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[8]
-
Stir the reaction mixture for 3 hours at room temperature.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[8]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[8]
-
Purify the crude product by flash column chromatography on silica gel.[8]
-
If a protected alkyne was used, deprotection can be achieved using standard conditions (e.g., TBAF for silyl protecting groups).
Data Presentation: Representative Yields for Sonogashira Couplings
| Aryl Halide | Alkyne | Catalyst System | Solvent | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 95 |
| 1-Bromonaphthalene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine / THF | 89 |
| 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF | 92 |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Visualization: Proposed Signaling Pathway for a this compound-Derived Kinase Inhibitor
Caption: Proposed mechanism of an ethynyl-pyrazolopyrimidine inhibitor targeting a receptor tyrosine kinase.
Potential Research Area 2: Innovations in Materials Science
The rigid, linear structure of the ethynyl group makes it an attractive component for the construction of novel organic materials with interesting electronic and photophysical properties. This compound is a key precursor for the synthesis of polyynes and for the functionalization of robust inorganic scaffolds like carboranes.
Rationale: Polyynes and Ethynyl-Carboranes
Polyynes are linear chains of alternating single and triple carbon-carbon bonds.[5][10] Their extended π-conjugation gives rise to unique electronic and optical properties, making them promising candidates for molecular wires and organic semiconductors.[5] The Cadiot-Chodkiewicz coupling is a primary method for synthesizing unsymmetrical polyynes, where this compound can serve as a key building block.[1]
Carboranes are highly stable boron-carbon clusters with three-dimensional aromaticity.[8] Incorporating ethynyl groups onto the carborane cage can modulate their electronic properties and provide anchor points for further functionalization, leading to materials with high thermal stability, hydrophobicity, and potential applications in electronics and medicine (e.g., boron neutron capture therapy).[8][11][12]
Proposed Synthetic Approach: Cadiot-Chodkiewicz Coupling and In Situ Generation of this compound
The Cadiot-Chodkiewicz coupling reaction facilitates the cross-coupling of a terminal alkyne with a haloalkyne, catalyzed by a copper(I) salt.[1] Due to the hazardous nature of this compound, an in situ generation protocol from a stable precursor like a dibromoolefin is a safer and more practical approach.
Experimental Protocol: In Situ Generation of this compound for Cadiot-Chodkiewicz Coupling
Materials:
-
1,1-Dibromoalkene precursor
-
Terminal alkyne (1.0 eq)
-
Lithium hexamethyldisilazide (LiHMDS)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Aqueous n-butylamine (30% v/v)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1,1-dibromoalkene in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of LiHMDS in THF to effect the in situ elimination to this compound.
-
In a separate flask, prepare the catalyst system by dissolving CuCl and NH₂OH·HCl in aqueous n-butylamine.
-
Add the terminal alkyne to the catalyst solution.
-
Transfer the cold solution of in situ generated this compound to the catalyst and terminal alkyne mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by quenching with an aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting 1,3-diyne by column chromatography.
Data Presentation: Representative Properties of Ethynyl-Containing Materials
| Material Class | Key Properties | Potential Applications |
| Polyynes | Rigid linear structure, high conductivity, tunable bandgap | Molecular wires, organic semiconductors, nonlinear optics |
| Ethynyl-Carboranes | High thermal and chemical stability, hydrophobicity, 3D aromaticity | High-performance polymers, heat-resistant materials, boron neutron capture therapy (BNCT) agents, optoelectronic devices |
Visualization: Experimental Workflow for Polyne Synthesis
Caption: Workflow for the synthesis of 1,3-diynes via in situ generation of this compound.
Potential Research Area 3: Expanding the Synthetic Toolbox with Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles.[3] this compound can be utilized to generate bromotriazoles, which are versatile intermediates for further functionalization.
Rationale: The Versatility of Triazoles
1,2,3-Triazoles are important heterocyclic scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.[3] The bromine atom on a bromotriazole serves as a handle for subsequent cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
Proposed Synthetic Approach: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.[3] Using this compound in this reaction leads to the formation of a bromotriazole.
Experimental Protocol: CuAAC Reaction (Adapted for this compound)
Materials:
-
Organic azide (1.0 eq)
-
This compound (generated in situ or used as a solution) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.15 eq)
-
tert-Butanol/water (1:1) solvent mixture
Procedure:
-
In a reaction vial, dissolve the organic azide and this compound in the tert-butanol/water mixture.
-
Add the copper(II) sulfate pentahydrate followed by the sodium ascorbate to generate the active Cu(I) catalyst in situ.[6]
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonia to complex with the copper catalyst.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it in vacuo.
-
Purify the resulting bromotriazole by recrystallization or column chromatography.
Data Presentation: Representative Substrate Scope for CuAAC Reactions
| Azide | Alkyne | Catalyst System | Solvent | Yield (%) |
| Benzyl azide | Phenylacetylene | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 95 |
| 1-Azidohexane | 1-Octyne | CuI | THF | 98 |
| 4-Azidoanisole | Propargyl alcohol | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 91 |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Visualization: Logical Relationship in Triazole Synthesis and Functionalization
Caption: Synthetic route to diverse triazoles using this compound as a key intermediate.
Conclusion and Future Outlook
This compound is a reagent of immense potential, poised to drive significant advances in several key areas of chemical research. Its utility in the synthesis of complex organic molecules is well-established, yet its full potential remains to be unlocked. The research directions outlined in this guide—the development of novel kinase inhibitors, the creation of advanced materials, and the expansion of synthetic methodologies—represent just a fraction of the possibilities. As synthetic chemists continue to develop safer and more efficient ways to handle this reactive molecule, we can expect to see an explosion of innovation fueled by the unique chemical properties of this compound. The exploration of its reactivity will undoubtedly lead to the discovery of new medicines, the creation of next-generation materials, and the development of more powerful synthetic tools for the challenges of tomorrow.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols [baseclick.eu]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating the Voids: A Technical Guide to the Safety and Handling of Bromoethyne
Disclaimer: Information regarding the specific safety and handling precautions for bromoethyne is limited in publicly available resources. The following guide synthesizes the available chemical data for this compound and presents comprehensive safety information for the related compound, bromoethane, to inform a cautious approach. Researchers, scientists, and drug development professionals should treat this document as a preliminary guide and conduct a thorough risk assessment based on the most current and comprehensive data available before handling this compound.
This compound: An Overview of a Reactive Synthon
This compound (C₂HBr) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the ethynyl group into molecular structures. Its utility is rooted in its reactivity, which also hints at its potential instability and hazards.
Synthesis and Reactivity
The synthesis of this compound can be achieved through methods such as the dehydrobromination of 1,2-dibromoethene or the reaction of acetylene with bromine.[1][2] It is a key participant in various chemical transformations, including:
-
C-C and C-Heteroatom Bond Formation: this compound is instrumental in palladium-catalyzed cascade reactions.[1]
-
Sonogashira Coupling: It is used in Sonogashira coupling reactions with terminal alkynes to create unsymmetrical 1,3-diynes, a transformation often catalyzed by copper(I) iodide.[1]
-
Electrophilic Reactions: The triple bond in this compound undergoes electrophilic addition reactions, such as the addition of hydrogen halides and hydration.[1] The initial protonation of the triple bond forms a vinyl carbocation, which is an unstable intermediate.[1]
The inherent reactivity of the carbon-carbon triple bond, combined with the presence of a halogen, suggests that this compound is likely to be a reactive and potentially hazardous substance.
Bromoethane: A Proxy for Hazard Assessment
Due to the scarcity of specific safety data for this compound, the safety data for bromoethane (ethyl bromide, C₂H₅Br) is presented here as a provisional reference. It is crucial to recognize that the chemical and toxicological properties of this compound may differ significantly from those of bromoethane. Bromoethane is a volatile, flammable liquid with a characteristic ether-like odor.[3]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₅Br | [4] |
| Molecular Weight | 108.97 g/mol | |
| Boiling Point | 37 - 40 °C (98.6 - 104 °F) | [5] |
| Melting Point | -118 °C | [6] |
| Flash Point | -23 °C (-9.4 °F) | [5] |
| Autoignition Temperature | 510 °C (950 °F) | [5] |
| Vapor Pressure | 400 mmHg @ 20 °C | [5] |
| Vapor Density | 3.76 (Air = 1) | [5][6] |
| Water Solubility | 9 g/L at 20 °C | [6] |
| Lower Explosion Limit | 6.7% | [5][6] |
| Upper Explosion Limit | 11.3% | [5][6] |
Health Hazard Information
Bromoethane is classified as a hazardous substance with multiple routes of exposure and potential for serious health effects.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[7][8] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[8] |
| Eye Irritation | Category 2: Causes serious eye irritation.[7] |
| Carcinogenicity | Category 2: Suspected of causing cancer.[7][8] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1: Causes damage to the respiratory system and nervous system.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause drowsiness or dizziness.[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the central nervous system through prolonged or repeated exposure.[7] |
| Hazardous to the Ozone Layer | Category 1: Harms public health and the environment by destroying ozone in the upper atmosphere.[7] |
Toxicological Data:
| Test | Species | Value |
| LD50 (Oral) | Rat | 1350 mg/kg |
| LC50 (Inhalation) | Rat | 26980 ppm (1 h) |
Safety and Handling Precautions
Given the hazards associated with bromoethane, and by extension the potential risks of this compound, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[9] Handle with chemical-resistant gloves (e.g., Viton®, Butyl rubber) that have been inspected prior to use.[9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
Handling and Storage
-
Handling: Handle in a well-ventilated place, wearing suitable protective clothing.[9] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[9] Use non-sparking tools and take precautionary measures against static discharge.[6][7] All metal parts of equipment must be grounded.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Store locked up and protected from light.[7] The storage area should be fireproof.[4]
Spill and Emergency Procedures
In the event of a spill or release, immediate and appropriate action is critical to mitigate the risks.
References
- 1. This compound | 593-61-3 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Bromoethane - Wikipedia [en.wikipedia.org]
- 4. ICSC 1378 - BROMOETHANE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of Bromoethyne and its Surrogates in Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for incorporating the ethynyl moiety using bromoethyne surrogates in Sonogashira cross-coupling reactions. Due to the gaseous and unstable nature of this compound, direct utilization is impractical and sparsely documented. Therefore, this document focuses on robust and well-established alternative methodologies that achieve the same synthetic outcomes. The protocols provided are based on published literature and are intended to serve as a guide for laboratory implementation.
Introduction to this compound in Sonogashira Reactions
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1] While conceptually straightforward, the use of this compound as the alkyne component presents significant challenges due to its high reactivity and gaseous state at room temperature. To overcome these limitations, several indirect strategies have been developed. These methods typically involve the use of more stable this compound equivalents or the in situ generation of a reactive alkynyl species.
This document outlines three primary approaches for the effective use of this compound surrogates in Sonogashira-type couplings:
-
Sequential Sonogashira Couplings using a Protected Acetylene: A versatile two-step process involving the initial coupling of a protected acetylene, followed by deprotection and a subsequent coupling reaction.
-
Direct Coupling with 1-Bromoalkynes: A more direct approach utilizing stabilized 1-bromoalkynes as this compound equivalents.
-
One-Pot Elimination and Sonogashira Coupling of gem-Dibromoalkenes: An efficient one-pot procedure where a bromoalkyne is generated in situ from a stable precursor and immediately used in a coupling reaction.
Application Note 1: Sequential Sonogashira Couplings for the Synthesis of Unsymmetrical Diarylalkynes
This method circumvents the use of this compound by employing a protected acetylene, most commonly (trimethylsilyl)acetylene, as a linchpin. The process involves a first Sonogashira coupling of an aryl halide with the protected alkyne. Following this, the protecting group is removed, and the resulting terminal arylalkyne is subjected to a second Sonogashira coupling with a different aryl halide, yielding an unsymmetrical diarylalkyne.[2] This one-pot, three-component approach is highly efficient for the controlled synthesis of complex diarylalkynes.[2]
Quantitative Data for Sequential Sonogashira Couplings
| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-I) | Product (Ar¹-C≡C-Ar²) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | 4-Iodonitrobenzene | 4-Methoxy-1-(2-(4-nitrophenyl)ethynyl)benzene | 85 | [2] |
| 2 | 4-Bromotoluene | 1-Iodo-4-(trifluoromethyl)benzene | 1-Methyl-4-(2-(4-(trifluoromethyl)phenyl)ethynyl)benzene | 78 | [2] |
| 3 | 1-Iodo-3,5-dimethylbenzene | 4-Iodobenzonitrile | 4-((3,5-Dimethylphenyl)ethynyl)benzonitrile | 92 | [2] |
| 4 | 4-Iodophenol | 1-Iodo-2-methylbenzene | 4-((2-Methylphenyl)ethynyl)phenol | 75 | [2] |
Experimental Protocol: One-Pot Synthesis of Unsymmetrical Diarylalkynes[2]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the first aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (5 mL) and (trimethylsilyl)acetylene (1.2 mmol).
-
First Coupling: Stir the reaction mixture at room temperature for 2 hours.
-
Deprotection: Add a solution of potassium hydroxide (2.0 mmol) in methanol (2 mL) to the reaction mixture and stir for 1 hour at room temperature to effect desilylation.
-
Second Coupling: To the same flask, add the second aryl iodide (1.0 mmol).
-
Reaction Completion and Workup: Stir the reaction mixture at 50 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired unsymmetrical diarylalkyne.
Logical Workflow for Sequential Sonogashira Coupling
Caption: Workflow for the synthesis of unsymmetrical diarylalkynes.
Application Note 2: Direct Sonogashira-Type Coupling with 1-Bromoalkynes
A more direct approach to forming unsymmetrical diynes involves the cross-coupling of a terminal alkyne with a 1-bromoalkyne. This reaction is often referred to as the Cadiot-Chodkiewicz coupling and is typically catalyzed by a copper(I) salt in the presence of a base. However, palladium-catalyzed versions have also been developed, which can be considered a variation of the Sonogashira reaction. This method is particularly useful for the synthesis of conjugated polyynes.
Quantitative Data for Coupling of Terminal Alkynes with 1-Bromoalkynes
| Entry | Terminal Alkyne | 1-Bromoalkyne | Catalyst System | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 1-Bromo-2-phenylacetylene | CuI, P(o-tolyl)₃, Et₂NH | 1,4-Diphenylbuta-1,3-diyne | 85 | [3] |
| 2 | 1-Hexyne | 1-Bromo-2-phenylacetylene | CuI, P(o-tolyl)₃, Et₂NH | 1-Phenyl-1,3-decadiyne | 75 | [3] |
| 3 | (Trimethylsilyl)acetylene | 1-Bromo-2-(4-methoxyphenyl)acetylene | Pd(PPh₃)₄, CsF | 1-(4-Methoxyphenyl)-4-(trimethylsilyl)buta-1,3-diyne | 82 | [3] |
| 4 | 4-Ethynyltoluene | 1-Bromo-2-(4-fluorophenyl)acetylene | Fe(acac)₃, TMEDA | 1-(4-Fluorophenyl)-4-(p-tolyl)buta-1,3-diyne | 70 | [3] |
Experimental Protocol: Copper-Catalyzed Coupling of a Terminal Alkyne with a 1-Bromoalkyne[3]
-
Reaction Setup: A mixture of the terminal alkyne (1.2 mmol), 1-bromoalkyne (1.0 mmol), CuI (0.05 mmol, 5 mol%), and tris(o-tolyl)phosphine (0.1 mmol, 10 mol%) is placed in a Schlenk tube under an argon atmosphere.
-
Solvent and Base Addition: Anhydrous diethylamine (5 mL) is added, and the tube is sealed.
-
Reaction: The mixture is stirred at 50 °C for 12 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the unsymmetrical 1,3-diyne.
Signaling Pathway for Direct Coupling of 1-Bromoalkynes
Caption: Reactants and catalysts for unsymmetrical diyne synthesis.
Application Note 3: One-Pot Tandem Elimination-Sonogashira Coupling of gem-Dibromoalkenes
This elegant one-pot procedure combines the synthesis of a terminal alkyne from a gem-dibromoalkene with a subsequent Sonogashira cross-coupling reaction. The gem-dibromoalkene is first treated with a base to induce a tandem elimination-hydrodebromination, generating a terminal alkyne in situ. This reactive intermediate is then immediately coupled with an aryl halide in the presence of a palladium catalyst. This method avoids the isolation of potentially unstable terminal alkynes and offers a highly efficient route to internal alkynes from readily available starting materials.
Quantitative Data for One-Pot Elimination-Sonogashira Coupling
| Entry | gem-Dibromoalkene | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 1,1-Dibromo-2-phenylethene | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 92 | |
| 2 | 1,1-Dibromo-3,3-dimethyl-1-butene | 1-Bromo-4-nitrobenzene | 1-((3,3-Dimethylbut-1-yn-1-yl)nitro)benzene | 85 | |
| 3 | 2-(2,2-Dibromovinyl)thiophene | 4-Bromobenzaldehyde | 4-(Thiophen-2-ylethynyl)benzaldehyde | 88 | |
| 4 | 1,1-Dibromo-2-cyclohexylethene | 2-Bromopyridine | 2-(Cyclohexylethynyl)pyridine | 78 |
Experimental Protocol: One-Pot Synthesis of Internal Alkynes from gem-Dibromoalkenes
-
Reaction Setup: In a sealed tube, combine the gem-dibromoalkene (1.0 mmol), aryl halide (1.2 mmol), Pd/C (5 mol%), and Cs₂CO₃ (2.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the tube.
-
Reaction: The mixture is heated at 120 °C for 24 hours.
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated.
-
Purification: The residue is purified by flash chromatography on silica gel to give the desired internal alkyne.
Experimental Workflow for One-Pot Elimination-Coupling
Caption: One-pot synthesis of internal alkynes.
References
- 1. One-pot procedure for the synthesis of unsymmetrical diarylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 3. Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Aryl Alkynes via Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Bromoethyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl alkynes are a pivotal structural motif in a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The development of efficient and robust methods for their synthesis is therefore of significant interest to the scientific community. While traditional palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely employed, the exploration of more sustainable and cost-effective catalytic systems is an ongoing endeavor. This document details a modern and effective approach for the synthesis of aryl alkynes utilizing an iron-catalyzed cross-coupling reaction between aryl Grignard reagents and 1-bromoalkynes. This method offers a valuable alternative to palladium-based systems, leveraging the low cost, abundance, and low toxicity of iron.
Reaction Principle
The core of this synthetic strategy is the iron-catalyzed cross-coupling of an aryl Grignard reagent (ArMgX) with a 1-bromoalkyne (Br-C≡C-R). This reaction, a variation of a Kumada-type coupling, facilitates the formation of a new carbon-carbon bond between the aryl group and the alkyne moiety. The use of an iron catalyst, such as iron(III) acetylacetonate [Fe(acac)₃], provides an efficient and economical pathway to the desired aryl alkyne products.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of aryl alkynes via iron-catalyzed cross-coupling.
Protocol 1: Preparation of Aryl Grignard Reagent
Objective: To synthesize an aryl Grignard reagent from an aryl halide.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine crystal (catalytic amount)
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of the aryl halide in anhydrous THF or Et₂O.
-
Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey or brown solution is ready for the subsequent cross-coupling reaction.
Protocol 2: Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagent with 1-Bromoalkyne
Objective: To synthesize an aryl alkyne by coupling an aryl Grignard reagent with a 1-bromoalkyne.
Materials:
-
Aryl Grignard reagent solution (from Protocol 1, 1.2 eq)
-
1-Bromoalkyne (e.g., 1-bromo-2-phenylethyne, 1.0 eq)
-
Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and syringe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 1-bromoalkyne in anhydrous THF.
-
Add the iron(III) acetylacetonate catalyst to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the previously prepared aryl Grignard reagent solution to the reaction mixture via syringe over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl alkyne.
Data Presentation
The following table summarizes representative yields for the iron-catalyzed synthesis of various aryl alkynes from different aryl Grignard reagents and 1-bromoalkynes.
| Entry | Aryl Grignard Reagent | 1-Bromoalkyne | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-Bromo-2-phenylethyne | Diphenylacetylene | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | 1-Bromo-2-phenylethyne | 1-(4-Methoxyphenyl)-2-phenylethyne | 82 |
| 3 | 4-Chlorophenylmagnesium bromide | 1-Bromo-2-phenylethyne | 1-(4-Chlorophenyl)-2-phenylethyne | 78 |
| 4 | Phenylmagnesium bromide | 1-Bromo-1-hexyne | 1-Phenyl-1-hexyne | 75 |
| 5 | Naphthylmagnesium bromide | 1-Bromo-2-phenylethyne | 1-(Naphthalen-1-yl)-2-phenylethyne | 80 |
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the synthesis of aryl alkynes using the described iron-catalyzed cross-coupling protocol.
Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-free Sonogashira coupling reaction, with a specific focus on the use of bromoethyne and its analogs (1-bromoalkynes) as coupling partners. This methodology is critical for the synthesis of unsymmetrical diynes, which are valuable building blocks in medicinal chemistry and materials science. The protocols described herein are based on modern palladium-catalyzed, copper-free conditions, which offer advantages in terms of reduced toxicity, simplified purification, and broader substrate scope compared to traditional copper-co-catalyzed methods.
Introduction
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] The traditional method relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[2] However, the use of copper can lead to the formation of undesirable homocoupled alkyne byproducts (Glaser coupling) and complicates the purification of the desired products, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs).[3]
Recent advancements have led to the development of robust copper-free Sonogashira protocols. A notable development is the use of a dual-palladium catalytic system, which allows the reaction to proceed efficiently at room temperature.[3] This approach utilizes two distinct palladium catalysts that work in synergy: one to activate the aryl halide and the other to activate the terminal alkyne.[3]
Core Advantages of Copper-Free Protocols
-
Reduced Toxicity: Avoids the use of copper, which can be toxic and difficult to remove from the final product.
-
Higher Yields: Minimizes the formation of Glaser-type homocoupling byproducts.[4]
-
Milder Reaction Conditions: Many protocols proceed at room temperature, preserving sensitive functional groups.[3][5]
-
Simplified Purification: The absence of copper salts simplifies the workup and purification process.[3]
-
Broader Substrate Scope: Tolerates a wider range of functional groups.[5]
Data Presentation
The following tables summarize quantitative data from representative copper-free Sonogashira coupling reactions of aryl bromides with terminal alkynes, which are analogous to the reaction with this compound.
Table 1: Substrate Scope for the Dual-Palladium Catalyzed Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1-(phenylethynyl)benzene | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1-(phenylethynyl)benzene | 92 |
| 3 | 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 85 |
| 5 | 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 78 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), (PhCN)₂PdCl₂ (2 mol%), CataCXium A (4 mol%), Pd-PyMIC (1 mol%), K₂CO₃ (1.4 mmol) in 1,4-dioxane at room temperature for 24-72 h.
Table 2: Ligand- and Amine-Free Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 98 |
| 2 | 4-Bromoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 96 |
| 3 | 4-Iodobenzonitrile | 1-Octyne | 4-(Oct-1-yn-1-yl)benzonitrile | 95 |
| 4 | 4-Bromobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 92 |
Reaction Conditions: Aryl halide (1.0 mmol), alkyne (1.2 mmol), Pd(OAc)₂ (2 mol%), Bu₄NOAc (2.0 mmol) in DMF at room temperature for 12-24 h.[5]
Experimental Protocols
Protocol 1: Dual-Palladium Catalyzed Copper-Free Sonogashira Coupling
This protocol is adapted from the work of Martek et al. and is suitable for the coupling of aryl bromides with terminal alkynes, including 1-bromoalkynes, at room temperature.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
1-Bromoalkyne (e.g., 1-bromo-1-hexyne) (1.2 equiv)
-
Bis(benzonitrile)palladium(II) chloride [(PhCN)₂PdCl₂] (0.02 equiv)
-
CataCXium® A (di(1-adamantyl)-n-butylphosphine) (0.04 equiv)
-
Palladium-N-heterocyclic carbene complex (Pd-PyMIC) (0.01 equiv)
-
Potassium carbonate (K₂CO₃) (1.4 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), (PhCN)₂PdCl₂ (0.02 mmol, 7.7 mg), CataCXium® A (0.04 mmol, 14.4 mg), Pd-PyMIC (0.01 mmol, 6.5 mg), and K₂CO₃ (1.4 mmol, 193 mg).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add the 1-bromoalkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Dual-Palladium Catalytic Cycle
Caption: Dual-palladium catalytic cycle for copper-free Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for copper-free Sonogashira coupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
Bromoethyne: A Versatile Precursor for the Synthesis of Complex Molecules in Drug Discovery and Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bromoethyne (BrC≡CH) is a highly reactive and versatile building block in organic synthesis, serving as a valuable precursor for the introduction of the ethynyl moiety into a wide array of complex molecules. Its unique reactivity profile, characterized by the polarized carbon-bromine and carbon-carbon triple bonds, allows for participation in a diverse range of chemical transformations. This includes, but is not limited to, transition metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and cycloaddition reactions. The ethynyl group is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals, imparting conformational rigidity and providing a handle for further functionalization. These application notes provide an overview of the utility of this compound in the synthesis of complex molecules and detailed protocols for its key reactions.
Key Applications of this compound in Complex Molecule Synthesis
This compound is a cornerstone in the construction of intricate molecular architectures, finding significant application in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its ability to participate in carbon-carbon bond-forming reactions under mild conditions makes it an attractive reagent for late-stage functionalization in drug discovery programs.
1. Cross-Coupling Reactions:
This compound and its derivatives are excellent substrates for various cross-coupling reactions, most notably the Sonogashira and Cadiot-Chodkiewicz couplings. These reactions enable the formation of conjugated enynes and diynes, which are prevalent structural motifs in many anticancer and antiviral agents.
2. Synthesis of Bioactive Heterocycles:
The ethynyl group can be readily transformed into a variety of heterocyclic systems through cyclization reactions. This has been exploited in the synthesis of diverse heterocyclic scaffolds with a broad spectrum of biological activities.
3. Natural Product Synthesis:
The introduction of the ethynyl group is a critical step in the total synthesis of numerous complex natural products. This compound provides a direct and efficient means to incorporate this functionality, facilitating the construction of challenging molecular targets.
Experimental Protocols
Protocol 1: Sonogashira Coupling of Bromoalkynes with Aryl Halides
The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.
General Procedure:
-
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv).
-
A base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv), is added to the mixture.
-
The bromoalkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of Phenylacetylene with Various Aryl Halides:
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (1) | CuI (2) | Et₃N | THF | 25 | 2 | 95 |
| 2 | Bromobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 88 |
| 3 | 4-Iodotoluene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | i-Pr₂NEt | Toluene | 60 | 4 | 92 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | DMA | 100 | 12 | 75 |
| 5 | 1-Iodonaphthalene | Pd(dppf)Cl₂ (1) | CuI (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 90 |
Note: This table presents representative data for the Sonogashira coupling of phenylacetylene. Yields for reactions with this compound may vary depending on the specific substrate and reaction conditions.
Protocol 2: Cadiot-Chodkiewicz Coupling with In Situ Generated this compound
The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. To circumvent the handling of volatile and potentially hazardous this compound, it can be generated in situ from a stable precursor like 1,1-dibromoethene.
General Procedure:
-
To a solution of the terminal alkyne (1.0 equiv) and a copper(I) salt (e.g., CuCl or CuI, 0.1 equiv) in a suitable solvent system (e.g., aqueous methanol or THF/water) is added a base (e.g., an amine like butylamine or hydroxylamine hydrochloride).
-
A solution of 1,1-dibromoethene (1.2 equiv) in a suitable solvent is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion (monitored by TLC or GC-MS).
-
The mixture is then worked up by adding an aqueous solution of ammonium chloride and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The resulting unsymmetrical diyne is purified by column chromatography.
Application in the Synthesis of Anticancer Agent Combretastatin A-4
Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[1] While several synthetic routes have been developed, a convergent approach utilizing a Sonogashira or Cadiot-Chodkiewicz coupling with a this compound derivative represents a viable and efficient strategy.
Proposed Synthetic Workflow for a Combretastatin A-4 Analog:
Caption: Proposed workflow for the synthesis of a Combretastatin A-4 analog.
Hypothetical Experimental Protocol:
A mixture of 1-bromo-2-iodo-4-methoxybenzene (1.0 equiv), 3,4,5-trimethoxyphenylacetylene (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.06 equiv) in a 2:1 mixture of THF and triethylamine is stirred at room temperature for 12 hours. After aqueous workup and purification, the resulting diarylacetylene is then subjected to stereoselective reduction (e.g., using Lindlar's catalyst) to afford the cis-stilbene core of the Combretastatin A-4 analog.
This compound in Drug Development: Targeting Cellular Signaling Pathways
The introduction of an ethynyl group can significantly impact the pharmacological properties of a molecule. The rigid, linear geometry of the alkyne can serve as a pharmacophore, orienting other functional groups for optimal interaction with a biological target. Furthermore, the triple bond can participate in covalent interactions with target proteins, leading to irreversible inhibition.
Many complex molecules synthesized using this compound as a precursor are designed to modulate key cellular signaling pathways implicated in diseases such as cancer.
Key Signaling Pathways Potentially Targeted:
Caption: Key signaling pathways that can be targeted by bioactive molecules.
For instance, ethynyl-containing analogs of natural products have shown promise as inhibitors of protein kinases within the MAPK/ERK and PI3K/Akt/mTOR pathways, which are frequently hyperactivated in cancer.[2] Similarly, the Notch signaling pathway, crucial for cell-fate determination, is another potential target for molecules derived from this compound.[3][4]
This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its versatility in forming carbon-carbon bonds, coupled with the unique properties of the resulting ethynyl-containing molecules, makes it a valuable precursor for the synthesis of complex molecular architectures with significant potential in drug discovery and development. The protocols and applications outlined herein provide a foundation for researchers to explore the rich chemistry of this compound in their pursuit of novel therapeutic agents.
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Bromoethyne in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethyne (BrC≡CH) is a highly reactive and versatile C2 building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a bromo substituent, allows for a diverse range of chemical transformations, making it a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ethynyl group is a key pharmacophore in numerous approved drugs, where it can act as a rigid linker, participate in hydrogen bonding, or serve as a reactive handle for further functionalization.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Key Applications in Pharmaceutical Synthesis
The reactivity of this compound is primarily exploited in two main classes of reactions that are cornerstones of modern medicinal chemistry: Sonogashira cross-coupling and [3+2] cycloaddition reactions.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[2][3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals. This compound can be coupled with a variety of heterocyclic and aromatic halides to introduce the ethynyl group, which can then be further elaborated.
Table 1: Representative Quantitative Data for Sonogashira Coupling of Bromoalkynes with Aryl/Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | 98 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | 96 |
| 3 | 2-Amino-5-chloro-3-bromopyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | 85 |
| 4 | 2-Iodopyridine | This compound (hypothetical) | Pd(PPh₃)₄/CuI | Et₃N/THF | 25 | 4 | ~70-80 |
Data for entries 1-3 are adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.[2][5] Data for entry 4 is a hypothetical projection for the reaction of this compound under similar, mild conditions.
[3+2] Cycloaddition Reactions (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click chemistry" reaction, allowing for the efficient and regioselective synthesis of 1,2,3-triazoles.[6][7] Triazoles are a privileged scaffold in medicinal chemistry, found in a wide array of drugs due to their metabolic stability and ability to engage in hydrogen bonding.[1][8][9] this compound can be used to generate brominated triazoles, which are versatile intermediates for further diversification through cross-coupling reactions at the bromine-substituted position.
Table 2: Representative Quantitative Data for CuAAC Reactions of Alkynes
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | CuSO₄·5H₂O/Na-Ascorbate | tBuOH/H₂O | 25 | 1 | 73 |
| 2 | This compound (hypothetical) | Benzyl azide | CuSO₄·5H₂O/Na-Ascorbate | tBuOH/H₂O | 25 | 1-2 | ~70-90 |
| 3 | Propargyl alcohol | Various azides | CuSO₄·5H₂O/Na-Ascorbate | H₂O | 25 | 1 | >95 |
Data for entry 1 is from a laboratory experiment demonstrating the CuAAC reaction.[6] Data for entry 2 is a hypothetical projection for the reaction of this compound. Data for entry 3 is from a general protocol for CuAAC.
Experimental Protocols
Protocol 1: Preparation of this compound
This compound is a gaseous compound and is typically prepared and used in situ or as a solution. A common laboratory-scale preparation involves the dehydrobromination of 1,2-dibromoethene.
Materials:
-
1,2-dibromoethene (cis/trans mixture)
-
Potassium hydroxide (KOH), powdered
-
Inert solvent (e.g., anhydrous diethyl ether or THF)
-
Dry ice/acetone cold finger condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a cold finger condenser charged with a dry ice/acetone slurry (-78 °C).
-
Under a positive pressure of inert gas, add powdered potassium hydroxide to the flask.
-
Add anhydrous diethyl ether to the flask and cool the mixture to 0 °C using an ice bath.
-
Dissolve 1,2-dibromoethene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 1,2-dibromoethene solution dropwise to the stirred suspension of KOH at 0 °C over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The gaseous this compound can be collected by bubbling the outlet gas through a cold solvent or used directly in the subsequent reaction by cannulating the headspace into the next reaction vessel.
Protocol 2: Sonogashira Coupling of this compound with a Heterocyclic Halide
This protocol describes a hypothetical synthesis of 2-ethynylpyridine, a valuable pharmaceutical intermediate, using this compound and 2-iodopyridine.
Materials:
-
2-Iodopyridine
-
Solution of this compound in anhydrous THF (prepared as in Protocol 1)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 2-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous triethylamine (2.0 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the solution of this compound (1.2 eq) in THF via a syringe or cannula over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethynylpyridine.
Protocol 3: [3+2] Cycloaddition of this compound with Benzyl Azide
This protocol outlines the synthesis of 1-benzyl-4-bromo-1H-1,2,3-triazole, a functionalized triazole intermediate.
Materials:
-
Solution of this compound in t-butanol/water (prepared by bubbling this compound gas through the solvent mixture)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add the solution of this compound (1.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the copper sulfate solution to the main reaction flask, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 1-benzyl-4-bromo-1H-1,2,3-triazole.
Diagrams
Caption: Generalized workflow for the Sonogashira coupling reaction.
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound serves as a potent synthetic tool for the introduction of the versatile ethynyl moiety in the synthesis of pharmaceutical compounds. Through well-established reactions like the Sonogashira coupling and CuAAC, medicinal chemists can access a wide range of molecular architectures. The protocols provided herein offer a foundation for the practical application of this compound in a research and development setting. Careful handling of this reactive reagent under inert conditions is crucial for successful and reproducible outcomes. Further exploration of this compound's reactivity is anticipated to unveil novel synthetic pathways towards next-generation therapeutics.
References
- 1. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Application Notes: Bromoethyne Reactions with Organometallic Reagents
Introduction
Bromoethyne (ethynyl bromide) is a highly reactive and versatile C2 building block in organic synthesis. Its utility lies in the facile formation of carbon-carbon bonds, providing access to terminal and internal alkynes. These structural motifs are prevalent in a wide array of biologically active molecules, natural products, and advanced materials.[1] For researchers in drug development, the introduction of an ethynyl group is a key strategy for modulating the pharmacological profile of a lead compound, influencing its binding affinity, metabolic stability, and solubility.[2][3] Reactions of this compound with organometallic reagents, particularly transition-metal-catalyzed cross-coupling reactions, are among the most powerful methods for its incorporation into complex molecular architectures.
Key Applications in Synthesis
The primary application of this compound in reactions with organometallic reagents is the construction of sp-sp2 and sp-sp3 carbon-carbon bonds. This enables:
-
Synthesis of Terminal and Internal Alkynes : Direct coupling with organometallic partners allows for the synthesis of a diverse range of substituted acetylenes.
-
Formation of Conjugated Systems : Reactions with vinyl or aryl organometallics produce conjugated enynes and arylalkynes, which are important components of organic electronic materials and pharmaceutical compounds.[1][4]
-
Drug Discovery and Development : Bromo- and ethynyl-containing fragments are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5][6] Cross-coupling reactions provide a reliable platform for late-stage functionalization, allowing for rapid diversification of drug candidates.
Overview of Key Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are instrumental for functionalizing this compound. The choice of reaction depends on the nature of the organometallic reagent (R-M), which in turn is selected based on functional group tolerance, reactivity, and availability.
-
Sonogashira Coupling : This reaction couples this compound with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8] It is one of the most reliable methods for forming alkyne-alkyne bonds.
-
Negishi Coupling : Involves the reaction of this compound with an organozinc reagent, catalyzed by a nickel or palladium complex.[9][10][11] Organozinc reagents are known for their high reactivity and functional group tolerance.[9]
-
Stille Coupling : Utilizes an organotin (stannane) reagent with a palladium catalyst.[12][13][14] Organostannanes are stable and tolerant of many functional groups but are toxic, requiring careful handling and purification to remove tin byproducts.[12][13]
-
Suzuki Coupling : Employs organoboron reagents (boronic acids or esters) with a palladium catalyst and a base.[15][16][17] This method is widely used due to the stability, low toxicity, and commercial availability of organoboron compounds.
Illustrative Reaction Pathways
The following diagrams illustrate the catalytic cycles for the most common cross-coupling reactions involving a generic haloalkyne like this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 6. nbinno.com [nbinno.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. About: Stille reaction [dbpedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
The Strategic Incorporation of Bromoethyne in the Synthesis of Bioactive Natural Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bromoethyne (BrC≡CH) is a highly reactive and versatile C2 building block in organic synthesis, enabling the introduction of a terminal alkyne functionality. This moiety is a key structural feature in numerous biologically active natural products, particularly in the polyyne and enediyne classes of compounds, which often exhibit potent anticancer and antibiotic properties. This document provides a comprehensive overview of the application of this compound in natural product synthesis, focusing on key coupling reactions, experimental protocols, and safety considerations. A protocol for the in situ generation of this compound is highlighted as a safer alternative to handling this volatile and potentially hazardous reagent.
Introduction
The terminal alkyne group is a valuable functional handle in synthetic organic chemistry, participating in a wide array of transformations including carbon-carbon bond-forming reactions (e.g., Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings), cycloadditions (e.g., "click" chemistry), and nucleophilic additions. This compound, as a polarized acetylene derivative, serves as a practical synthon for the direct introduction of the ethynyl group. Its use is particularly prominent in the construction of complex natural products where the precise and efficient installation of a terminal alkyne is a critical step in the synthetic strategy.
Key Synthetic Applications
The utility of this compound in natural product synthesis is primarily demonstrated through its participation in cross-coupling reactions to form conjugated systems.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes, which are common motifs in polyyne natural products.[1][2][3] This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne, such as this compound.[3] The reaction typically proceeds under mild conditions and is compatible with a variety of functional groups.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5][6] While typically the alkyne is the nucleophilic partner, variations where this compound acts as the electrophile are also synthetically useful for the preparation of aryl or vinyl acetylenes. This reaction is highly valued for its reliability and functional group tolerance.
Application in the Total Synthesis of Polyyne Natural Products
The construction of the polyyne backbone of natural products such as the minquartynoic acids, which exhibit significant anti-cancer and anti-HIV properties, often relies on iterative Cadiot-Chodkiewicz or Sonogashira couplings.[7][8][9] In these syntheses, bromoalkynes are key intermediates for the sequential extension of the polyyne chain. For instance, in a convergent approach to (S)-minquartynoic acid, a key step involves a one-pot three-component Cadiot-Chodkiewicz reaction to construct the tetrayne core.[8][9]
Experimental Protocols
Due to the volatile and potentially hazardous nature of this compound, a safer and more convenient approach is its in situ generation from a stable precursor, followed by immediate use in the coupling reaction. The following protocol is adapted from a procedure for the in situ generation of volatile bromoalkynes for Cadiot-Chodkiewicz couplings.[1][10][11]
In Situ Generation and Cadiot-Chodkiewicz Coupling of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| 1,2-Dibromoethylene | 185.86 | 2.23 | 279 mg | 1.5 |
| Terminal Alkyne (Substrate) | - | - | - | 1.0 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | - | 1.5 mL (1M in THF) | 1.5 |
| Copper(I) iodide (CuI) | 190.45 | 5.62 | 19 mg | 0.1 |
| Hydroxylamine hydrochloride | 69.49 | 1.67 | 7 mg | 0.1 |
| n-Butylamine | 73.14 | 0.74 | 0.1 mL | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 10 mL | - |
| Methanol (MeOH), anhydrous | 32.04 | 0.792 | 5 mL | - |
Procedure:
-
To a flame-dried, argon-purged flask at -78 °C, add a solution of 1,2-dibromoethylene (1.5 mmol) in anhydrous THF (5 mL).
-
Slowly add a 1M solution of LiHMDS in THF (1.5 mL, 1.5 mmol) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to generate this compound in situ.
-
In a separate flask, dissolve the terminal alkyne (1.0 mmol), CuI (0.1 mmol), hydroxylamine hydrochloride (0.1 mmol), and n-butylamine (1.0 mmol) in a mixture of anhydrous THF (5 mL) and MeOH (5 mL) under an argon atmosphere.
-
Cannulate the cold solution of in situ generated this compound into the solution of the terminal alkyne and catalyst at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling of this compound
This compound is a volatile and potentially explosive compound that should be handled with extreme caution in a well-ventilated fume hood.[7] The in situ generation protocol described above is highly recommended to avoid isolating and handling the pure substance.
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). |
| Skin and Body | Flame-retardant lab coat and appropriate protective clothing. |
| Respiratory | Use in a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. |
Handling and Storage:
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[7] Use non-sparking tools and take precautions against static discharge.
-
Storage: If isolation is unavoidable, store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
Conclusion
This compound is a powerful reagent for the introduction of the ethynyl group in the synthesis of complex natural products. Its application in Cadiot-Chodkiewicz and Sonogashira coupling reactions has enabled the construction of intricate polyyne and enediyne frameworks. The development of protocols for its in situ generation has significantly improved the safety and practicality of its use. For researchers in natural product synthesis and drug discovery, a thorough understanding of the reactivity and handling of this compound is essential for leveraging its synthetic potential.
References
- 1. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. sdfine.com [sdfine.com]
- 4. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Total synthesis of (-)-minquartynoic acid: an anti-cancer, anti-HIV natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes [organic-chemistry.org]
Application Notes and Protocols for Bromoethyne Gas-Phase Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental investigation of gas-phase reactions involving bromoethyne (bromoacetylene, C₂HBr). It covers experimental setups, key protocols, data presentation, and visualizations of experimental workflows and reaction pathways.
Introduction
This compound is a molecule of significant interest in various fields, including atmospheric chemistry, combustion science, and astrochemistry, due to its high reactivity. Understanding its gas-phase reaction kinetics and mechanisms is crucial for modeling complex chemical environments. These protocols outline methods for studying both unimolecular photodissociation and bimolecular reactions of this compound in the gas phase.
Safety Precautions
This compound is a highly reactive and potentially hazardous substance. All handling and experimental procedures must be conducted with appropriate safety measures in place.
-
Handling: All manipulations of this compound should be carried out in a well-ventilated chemical fume hood.[1][2] Personal Protective Equipment (PPE), including safety goggles, flame-retardant laboratory coats, and appropriate chemical-resistant gloves, must be worn at all times.[1][2]
-
Storage: this compound should be stored in a cool, dry, and dark environment, away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.[2] Due to its potential for explosive decomposition, in-situ generation or storage in dilute solutions is recommended.
-
Toxicity: Specific toxicological data for this compound is limited. It should be treated as a toxic substance, and all routes of exposure (inhalation, ingestion, and dermal contact) must be avoided.[1]
-
Disposal: All waste containing this compound must be disposed of in accordance with local, institutional, and national regulations for hazardous chemical waste.
Experimental Protocols
Synthesis of this compound
As this compound is not commercially available, it must be synthesized in the laboratory. A common method is the dehydrobromination of 1,2-dibromoethene using a strong base.
Protocol:
-
Apparatus Setup: A two- or three-necked round-bottom flask is equipped with a dropping funnel, a condenser, and a gas outlet. The entire system should be maintained under an inert atmosphere (e.g., Argon or Nitrogen). The outlet of the condenser is connected to a cold trap cooled with liquid nitrogen to collect the volatile this compound product.
-
Reaction: A solution of potassium hydroxide in ethanol is placed in the reaction flask and cooled in an ice bath. A solution of 1,2-dibromoethene in ethanol is then added dropwise from the dropping funnel with continuous stirring.
-
Product Collection: this compound, being volatile, distills from the reaction mixture as it is formed and is collected in the cold trap.
-
Purification: The collected this compound can be purified by fractional distillation under reduced pressure.
Photodissociation Dynamics using Photofragment Translational Spectroscopy
This technique is employed to study the primary dissociation pathways of this compound upon absorption of ultraviolet (UV) light.
Experimental Setup:
The apparatus typically consists of a molecular beam source, a pulsed UV laser for photolysis, and a rotatable mass spectrometric detector, all housed within a high-vacuum chamber.
Protocol:
-
A dilute mixture of this compound in a carrier gas (e.g., Argon) is expanded through a pulsed nozzle to generate a supersonic molecular beam.
-
The molecular beam is crossed by a focused, pulsed UV laser beam (e.g., at 193 nm) which photodissociates the this compound molecules.
-
The resulting photofragments travel to a detector, which is typically a quadrupole mass spectrometer with an electron-impact ionizer.
-
The arrival times of the fragments at the detector are recorded to generate time-of-flight (TOF) spectra.
-
By rotating the detector relative to the molecular beam, the angular distribution of the photofragments is also measured.
-
Analysis of the TOF spectra and angular distributions provides information on the product identities, their translational energy release, and the dissociation mechanism.
Kinetic Measurements using a Flow Tube Reactor
Flow tube reactors are ideal for determining the rate constants of bimolecular reactions, such as the reaction of this compound with atomic or radical species.
Experimental Setup:
A typical setup includes a main flow tube, a source for generating radicals (e.g., a microwave discharge), a movable reactant injector, and a detection system (e.g., mass spectrometer or laser-induced fluorescence).
Protocol:
-
A carrier gas (e.g., Helium) is passed through the flow tube at a constant flow rate and pressure.
-
A radical species, for example, atomic oxygen (O(³P)), is generated by passing a precursor gas (e.g., O₂) through a microwave discharge.[3]
-
The concentration of the radical is monitored at the downstream end of the flow tube.
-
This compound is introduced into the flow tube through a movable injector at various positions along the tube's axis.
-
The decay of the radical concentration is measured as a function of the this compound concentration and the injector position (which corresponds to the reaction time).
-
The bimolecular rate constant is determined from the slope of a plot of the pseudo-first-order decay rate versus the concentration of this compound.
Data Presentation
The quantitative data obtained from these experiments are summarized below.
| Parameter | Value | Source |
| Thermochemical Data | ||
| Br-C Bond Dissociation Energy (D₀) | 91 ± 1 kcal/mol | Based on photodissociation studies of bromoacetylene. |
| Heat of Formation (ΔHᵟ) | 64.2 ± 1.5 kcal/mol | Based on photodissociation studies of bromoacetylene. |
| Kinetic Data | ||
| Rate constant for reaction with OH radicals | Data not available | N/A |
| Rate constant for reaction with O(³P) atoms | Data not available | N/A |
Mandatory Visualizations
Experimental Workflow for Gas-Phase Kinetics
Caption: Workflow for a gas-phase kinetics experiment using a flow tube reactor.
Photodissociation Pathway of this compound
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers Featuring Ethynylene Units
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. This electronic structure imparts unique optical and electronic properties, making them highly valuable materials for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and biomedical devices. The incorporation of the ethynylene (–C≡C–) linkage into the polymer backbone is a powerful strategy to create rigid, planar structures that can enhance π-conjugation, improve charge carrier mobility, and tune the photophysical properties of the resulting materials.
While conceptually simple, the direct polymerization of highly reactive small molecules like bromoethyne is synthetically challenging due to its gaseous nature and instability. A more common and versatile approach to introduce ethynylene units is through the metal-catalyzed cross-coupling of dihaloaromatic and diethynyl monomers. Among these methods, the Sonogashira cross-coupling reaction is a preeminent and widely employed strategy for the synthesis of poly(arylene ethynylene)s (PAEs). This reaction, catalyzed by palladium and copper complexes, provides a robust and efficient route to high molecular weight polymers under relatively mild conditions.
These application notes provide a detailed protocol for the synthesis of a representative conjugated polymer containing ethynylene units via Sonogashira polycondensation.
Key Synthetic Pathway: Sonogashira Polycondensation
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For polymer synthesis, this reaction is adapted to a polycondensation of a bifunctional dihaloaromatic monomer with a bifunctional diethynyl aromatic monomer.
Caption: General scheme of Sonogashira polycondensation.
Experimental Protocol: Synthesis of a Poly(arylene ethynylene)
This protocol describes a general procedure for the Sonogashira polycondensation of a dibromoaromatic monomer and a diethynyl aromatic monomer.
Materials:
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Dibromoaromatic monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Diethynyl aromatic monomer (e.g., 1,4-diethynyl-2,5-bis(octyloxy)benzene)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, add the dibromoaromatic monomer (1.0 mmol), the diethynyl aromatic monomer (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
The flask is equipped with a condenser and a magnetic stir bar.
-
The system is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Polymerization:
-
Anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) are added to the flask via syringe.
-
The reaction mixture is heated to 80-90 °C with vigorous stirring under an inert atmosphere.
-
The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 24-48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled solution is slowly poured into a large volume of methanol (e.g., 200 mL) with stirring to precipitate the polymer.
-
The precipitated polymer is collected by filtration.
-
The polymer is then purified by Soxhlet extraction with methanol for 24 hours to remove catalyst residues and oligomers.
-
The purified polymer is dried in a vacuum oven at 40 °C to a constant weight.
-
Caption: Experimental workflow for polymer synthesis.
Data Presentation
The properties of conjugated polymers synthesized via Sonogashira polycondensation can vary significantly depending on the monomers used. The following table summarizes typical data for poly(arylene ethynylene)s.
| Polymer Property | Typical Value Range | Method of Determination |
| Number Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Yield | 70 - 95% | Gravimetric |
| UV-Vis Absorption (λmax, in solution) | 400 - 550 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem, in solution) | 450 - 650 nm | Fluorescence Spectroscopy |
Characterization of Conjugated Polymers
1. Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (PDI) of the synthesized polymer.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer repeating unit.
3. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to investigate the electronic absorption properties of the polymer, providing information about the π-conjugation length.
4. Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the emission properties of the polymer, which is crucial for applications in OLEDs.
Logical Relationship of Polymer Properties
Caption: Interrelation of polymer properties.
Conclusion
The Sonogashira polycondensation is a powerful and versatile method for the synthesis of conjugated polymers containing ethynylene linkages. By carefully selecting the dibromoaromatic and diethynyl aromatic monomers, a wide range of poly(arylene ethynylene)s with tailored electronic and photophysical properties can be prepared. The protocol provided herein offers a general and robust procedure for researchers in materials science and drug development to synthesize these promising materials for various advanced applications.
Troubleshooting & Optimization
preventing homocoupling in bromoethyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoethyne reactions. The focus is on preventing the common side reaction of homocoupling, also known as Glaser coupling.
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed
Q: My reaction is producing a large amount of the homocoupled diyne byproduct. What are the likely causes and how can I minimize it?
A: Significant homocoupling of this compound is a common issue, primarily in copper-catalyzed reactions like the Sonogashira coupling. The primary cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne. Here are the key factors to investigate and solutions to implement:
-
Oxygen Contamination: The presence of oxygen is a major contributor to Glaser coupling.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). This can be achieved using a Schlenk line or a glovebox. It is crucial to thoroughly deoxygenate your solvents and reagents before use.[1]
-
-
Copper Catalyst: The copper co-catalyst in traditional Sonogashira reactions is often the main culprit.
-
Solution 1: Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][3][4] These reactions typically require a palladium catalyst with specific ligands and a suitable base.
-
Solution 2: Use of a Reducing Atmosphere. Performing the Sonogashira reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[5]
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions.
-
Base Selection: The choice of base can influence the reaction outcome.
-
Solution: While a base is necessary for the deprotonation of the terminal alkyne, its strength and nature can affect the extent of homocoupling. Amine bases are commonly used, and their optimization can be beneficial.
-
Issue 2: Low Yield of the Desired Cross-Coupled Product
Q: I have minimized homocoupling, but the yield of my desired product is still low. What should I check?
A: Low yields in cross-coupling reactions can stem from several factors beyond homocoupling:
-
Catalyst Activity: The palladium catalyst may not be sufficiently active.
-
Solution: Ensure your palladium catalyst is from a reliable source and has been stored correctly. The choice of palladium precursor and ligand is critical. For instance, PdCl₂(PPh₃)₂ is a commonly used catalyst.[8] The catalyst loading should also be optimized.
-
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle.
-
Solution: The nature of the phosphine ligand can significantly impact the reaction's efficiency. The choice of ligand can affect the rate of oxidative addition and reductive elimination. Experiment with different phosphine ligands to find the optimal one for your specific substrates.
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the reaction rate.
-
Solution: Ensure that all your starting materials and catalysts are soluble in the chosen solvent. Common solvents for Sonogashira reactions include acetonitrile and THF. In some cases, solvent-free conditions have been shown to be effective.[8]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, a gentle increase in temperature or addition of a small amount of fresh catalyst might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind this compound homocoupling?
A1: this compound homocoupling, or Glaser coupling, is an oxidative coupling of terminal alkynes. In the presence of a copper(I) catalyst and an oxidant (typically oxygen), the terminal alkyne is deprotonated and forms a copper acetylide. This intermediate then undergoes oxidation, leading to the formation of a carbon-carbon bond between two alkyne units, resulting in a symmetric diyne.
Q2: Can I completely avoid using copper in my this compound cross-coupling reactions?
A2: Yes, several copper-free Sonogashira protocols have been developed and are widely used. These methods rely on a palladium catalyst and a suitable ligand and base to facilitate the cross-coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[2][3][4]
Q3: Are there any visual indicators of homocoupling during the reaction?
A3: While not always definitive, the formation of a precipitate or a color change in the reaction mixture can sometimes indicate the formation of the homocoupled product, which may have different solubility and color properties compared to the starting materials and the desired product. However, the most reliable way to detect homocoupling is through analytical techniques like TLC, GC-MS, or NMR spectroscopy of the reaction mixture.
Q4: How do I properly set up an inert atmosphere for my reaction?
A4: Setting up an inert atmosphere is crucial for preventing homocoupling. The most common methods are using a Schlenk line or a glovebox. A Schlenk line allows you to evacuate the air from your reaction flask and backfill it with an inert gas like nitrogen or argon. This process is typically repeated three times to ensure all oxygen is removed. Solvents and liquid reagents should also be degassed before use, for example, by sparging with the inert gas. For detailed visual guides on Schlenk line techniques, refer to online video resources.[5][9][10][11][12]
Q5: What are the key differences in the catalytic cycles of Sonogashira reactions with and without copper?
A5: In the traditional Sonogashira reaction, two interconnected catalytic cycles operate. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to Pd(0), followed by transmetalation with a copper acetylide, and finally reductive elimination to give the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. In the copper-free version, the palladium catalyst manages both the activation of the aryl/vinyl halide and the alkyne, typically through the formation of a palladium acetylide intermediate directly, thus bypassing the need for copper.
Data Presentation
Table 1: Comparison of Reaction Conditions for Minimizing Homocoupling in Sonogashira Reactions
| Entry | Catalyst System | Base | Solvent | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | N₂ | Lower yields | Considerable amount | [5] |
| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | Dilute H₂ in N₂ | Increased yields | ~2% | [5] |
| 3 | PdCl₂(PPh₃)₂ | TBAF | None (solvent-free) | Not specified | Moderate to excellent | Not specified | [8] |
| 4 | Pd(OAc)₂ / CuI | Dabco | Not specified | Air | Quantitative (for active substrates) | Moderate to excellent | [13] |
| 5 | Pd₂(dba)₃ / P(tBu)₃ | Not specified | Not specified | Not specified | High yields | Not specified (copper-free) | [7] |
Experimental Protocols
Protocol 1: Sonogashira Coupling with Diminished Homocoupling using a Dilute Hydrogen Atmosphere
This protocol is adapted from a method shown to significantly reduce the formation of homocoupling byproducts.[5]
Materials:
-
Aryl halide (1 eq)
-
This compound (or terminal alkyne precursor) (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.01-0.03 eq)
-
CuI (0.01-0.02 eq)
-
Triethylamine (Et₃N) (2-3 eq)
-
Acetonitrile (degassed)
-
Dilute hydrogen in nitrogen or argon gas mixture
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with the dilute hydrogen/inert gas mixture. Repeat this cycle three times.
-
Add degassed acetonitrile and triethylamine via syringe.
-
Add the this compound (or terminal alkyne) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This is a general protocol for a copper-free Sonogashira reaction. Specific conditions may need to be optimized for different substrates.
Materials:
-
Aryl halide (1 eq)
-
This compound (or terminal alkyne precursor) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst system like (AllylPdCl)₂ with a phosphine ligand) (0.01-0.05 eq)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU or Et₃N) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, the phosphine ligand (if required), and the base.
-
Add the anhydrous and degassed solvent.
-
Add the aryl halide and the this compound (or terminal alkyne).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress.
-
After the reaction is complete, cool to room temperature and work up as described in Protocol 1.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Sonogashira catalytic cycle with a copper co-catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Bromoethyne Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in bromoethyne coupling reactions, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound coupling reactions?
A1: The typical palladium catalyst loading for Sonogashira coupling of bromoethynes can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system. Loadings can range from as low as 0.01 mol% for highly active catalysts and reactive substrates to as high as 10 mol% for more challenging couplings.[1] For many standard applications involving aryl bromides, a catalyst loading of 1-5 mol% is a common starting point.[1][2]
Q2: How does catalyst loading affect the outcome of the coupling reaction?
A2: Catalyst loading directly impacts the reaction rate, yield, and overall efficiency.
-
Higher Loading: Generally leads to a faster reaction and can improve the yield for less reactive substrates. However, it also increases costs and the potential for side reactions, and can make product purification more difficult due to higher residual metal content.
-
Lower Loading: Is desirable for cost-effectiveness and sustainability (higher turnover number). However, if the loading is too low, the reaction may be slow, incomplete, or may not proceed at all, especially if catalyst deactivation occurs.
Q3: What are the signs of catalyst deactivation?
A3: A common sign of palladium catalyst deactivation in Sonogashira reactions is the formation of palladium black, a finely divided black precipitate of palladium metal.[3] This indicates that the Pd(0) active species has agglomerated and precipitated out of the solution, rendering it catalytically inactive. The reaction solution may also turn from a clear or lightly colored solution to a dark, heterogeneous mixture.
Q4: Can I perform the reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are possible and often preferred to avoid the formation of diynes (Glaser coupling) as a side product.[2] These reactions typically require specific ligands that promote the catalytic cycle in the absence of copper. However, for some systems, the copper co-catalyst is crucial for achieving a good reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. 2. Catalyst Deactivation: The palladium catalyst has precipitated as palladium black. 3. Low Reaction Temperature: The temperature is not high enough for the oxidative addition of the this compound, which is often the rate-limiting step for aryl bromides.[4] 4. Improper Solvent or Base: The chosen solvent or base is not suitable for the specific substrates and catalyst system. | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). 2. Use a More Robust Ligand: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that stabilize the Pd(0) species and prevent agglomeration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Increase Reaction Temperature: For aryl bromides, temperatures around 80-100°C may be necessary.[4] 4. Screen Solvents and Bases: Common solvents include THF, DMF, and dioxane. Commonly used bases are amines like triethylamine or diisopropylamine. The choice can significantly impact the reaction outcome. |
| Formation of Side Products (e.g., Glaser Coupling) | 1. Presence of Oxygen with Copper Co-catalyst: Oxygen promotes the homocoupling of terminal alkynes in the presence of copper. | 1. Degas Solvents and Reagents: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction. 2. Consider Copper-Free Conditions: If homocoupling is a persistent issue, switch to a copper-free Sonogashira protocol. |
| Inconsistent Results | 1. Variability in Reagent Quality: Impurities in solvents, bases, or starting materials can inhibit the catalyst. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can affect catalyst activity. | 1. Purify Reagents: Use freshly distilled and degassed solvents and bases. Ensure the purity of the this compound and alkyne starting materials. 2. Standardize Reaction Setup: Employ consistent techniques for setting up the reaction under an inert atmosphere (e.g., using a Schlenk line or a glovebox). |
Quantitative Data on Catalyst Loading
The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. Below are some examples illustrating the effect of catalyst loading.
Table 1: Example of Catalyst Loading Optimization for the Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne
| Pd(CF₃COO)₂ (mol%) | PPh₃ (mol%) | CuI (mol%) | Yield (%) |
| 2.5 | 5 | 0 | 66 |
| 2.5 | 5 | 5 | 96 |
| 2.5 | 5 | 7 | 97 |
| 0 | 5 | 5 | 0 |
Data adapted from a study on the synthesis of 2-amino-3-alkynylpyridines. The results highlight the importance of both the palladium catalyst and the copper co-catalyst in this specific system.[5][6]
Table 2: General Catalyst Loading Ranges and Their Impact
| Catalyst Loading (mol%) | Typical Application | Expected Turnover Number (TON) | Considerations |
| 5 - 10 | Difficult couplings, unreactive substrates | Low | High cost, potential for side reactions, higher residual metal in product. |
| 1 - 5 | Standard laboratory scale synthesis | Moderate | A good starting point for optimization. |
| 0.1 - 1 | Highly active catalysts, reactive substrates | High | Requires pure reagents and strict inert atmosphere. |
| < 0.1 | Industrial applications, process optimization | Very High | Requires highly optimized conditions and robust catalysts. |
Experimental Protocols
Protocol for Optimizing Palladium Catalyst Loading in a Sonogashira Coupling of a this compound
This protocol provides a general procedure for systematically optimizing the palladium catalyst loading for the coupling of a this compound with a terminal alkyne.
1. Materials and Reagents:
-
This compound substrate
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper (I) iodide (CuI) (if using a copper-co-catalyzed system)
-
Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, XPhos)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
-
Anhydrous, degassed amine base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials or Schlenk flasks
-
Standard laboratory glassware and stirring equipment
2. General Reaction Setup (example with 1 mol% catalyst loading):
-
To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01 mmol, 0.01 equiv), and CuI (0.02 mmol, 0.02 equiv, if applicable).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed amine base (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
3. Optimization Workflow:
-
Initial Screening: Set up a series of parallel reactions with varying catalyst loadings. A good starting range to screen is 0.5 mol%, 1 mol%, 2.5 mol%, and 5 mol%. Keep all other parameters (temperature, concentration, stoichiometry of other reagents) constant.
-
Analysis: After a fixed time (e.g., 24 hours), analyze the yield of each reaction.
-
Identify the Optimal Range: Determine the catalyst loading that provides the best balance of yield and reaction time. If high yields are achieved at lower loadings, you may want to explore even lower concentrations (e.g., 0.1 mol%, 0.05 mol%). If the yield is poor even at 5 mol%, consider optimizing other parameters like temperature, solvent, or ligand before further increasing the catalyst loading.
-
Calculate Turnover Number (TON) and Turnover Frequency (TOF):
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / reaction time (in hours) These metrics are crucial for evaluating the true efficiency of the catalyst.
-
Visualizations
Caption: Catalytic cycles for the copper co-catalyzed Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
troubleshooting low yields in bromoethyne synthesis
Welcome to the technical support center for bromoethyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a valuable but challenging reagent in organic chemistry. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you overcome common issues and improve your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly through the common method of dehydrobromination of 1,2-dibromoethene.
Q1: My this compound yield is consistently low. What are the most likely causes?
Low yields in this compound synthesis can stem from several factors. The most common issues include:
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Incomplete Dehydrobromination: The elimination of two molecules of hydrogen bromide from 1,2-dibromoethene is a stepwise process. Incomplete reaction can leave you with significant amounts of the starting material or the intermediate, bromoethene.
-
Side Reactions: this compound is a reactive molecule and can participate in side reactions, such as polymerization or reaction with nucleophiles present in the reaction mixture. The formation of diacetylene through coupling reactions is also a known side reaction.
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Product Loss During Workup and Purification: this compound is a volatile compound (boiling point: 4.75°C), making it susceptible to loss during solvent removal and purification steps.[1] Improper handling and purification techniques are a major source of yield reduction.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is not strong enough may not effectively drive the double dehydrobromination. Conversely, an inappropriate excess of a very strong base can sometimes promote unwanted side reactions.
-
Reaction Temperature: Temperature control is crucial. Excessively high temperatures can lead to decomposition of the product and an increase in side reactions.
Q2: I suspect side products are forming. What are the common side products and how can I minimize them?
The primary side products in this compound synthesis are often polymeric materials and diacetylenes.
-
Polymerization: this compound can polymerize, especially in the presence of impurities or upon exposure to light and air. To minimize this, it is crucial to work with clean glassware, purified reagents, and under an inert atmosphere (e.g., nitrogen or argon). Keeping the reaction temperature low can also help to reduce the rate of polymerization.
-
Diacetylene Formation: The coupling of this compound molecules can lead to the formation of diacetylene byproducts. This is often promoted by certain reaction conditions and the presence of specific metal impurities. Using a slight excess of the dehydrobrominating agent and maintaining a low reaction temperature can help to suppress this side reaction.
Q3: What is the optimal base for the dehydrobromination of 1,2-dibromoethene?
The choice of base is a critical factor influencing the yield of this compound. Strong, non-nucleophilic bases are generally preferred.
-
Potassium tert-butoxide (t-BuOK): This is a commonly used and effective base for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the product.
-
Sodium Amide (NaNH₂): Another very strong base that can be used. However, it is extremely reactive and requires careful handling in anhydrous conditions, often in liquid ammonia as a solvent.
-
Potassium Hydroxide (KOH): While a strong base, it is generally less effective than t-BuOK or NaNH₂ for the double dehydrobromination to form the alkyne and may result in lower yields.
Q4: How can I effectively purify this compound without significant loss of product?
Given the low boiling point of this compound, purification requires careful technique.
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Low-Temperature Fractional Distillation: This is the most common method for purifying volatile compounds. It is essential to use an efficient, well-insulated fractional distillation column and to collect the fractions in a receiver cooled in a dry ice/acetone bath to prevent loss of the product.
-
Chromatography: For small-scale reactions, flash column chromatography on silica gel at low temperatures can be an effective purification method. A non-polar eluent system should be used, and the fractions should be collected in cooled vials.
-
Workup Considerations: During the workup, it is important to avoid high temperatures and prolonged exposure to air. Extractions should be performed with cold solvents, and solvent removal should be done under reduced pressure at low temperatures.
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is key to achieving high yields. The following table summarizes the impact of different bases on the yield of alkyne synthesis, which is a reaction class that includes this compound synthesis.
| Base | Substrate | Solvent | Temperature (°C) | Yield (%) |
| Potassium tert-butoxide | 1,2-dibromoalkane | THF | 0 - 25 | Good to Excellent |
| Sodium Amide | 1,2-dihaloalkane | Liquid NH₃ | -33 | High |
| Potassium Hydroxide | Vicinal dihalide | Ethanol | Reflux | Moderate to Low |
Note: This table provides a general overview. Specific yields for this compound synthesis may vary based on the exact reaction conditions and substrate.
Experimental Protocols
Synthesis of this compound via Dehydrobromination of 1,2-Dibromoethene
This protocol is a representative method for the synthesis of this compound. Safety Note: this compound is a volatile and reactive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
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1,2-dibromoethene (cis/trans mixture)
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Potassium tert-butoxide (t-BuOK)
-
Anhydrous pentane or diethyl ether
-
Anhydrous ammonium chloride
-
Ice bath
-
Dry ice/acetone bath
-
Schlenk line or nitrogen/argon source
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is cooled to -60°C in a dry ice/acetone bath.
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Reagent Addition: Anhydrous pentane (or diethyl ether) is added to the flask, followed by the slow addition of potassium tert-butoxide. The mixture is stirred to form a suspension.
-
Substrate Addition: A solution of 1,2-dibromoethene in anhydrous pentane is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -50°C.
-
Reaction Monitoring: The reaction is stirred at -60°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Quenching: The reaction is quenched by the slow, portion-wise addition of anhydrous ammonium chloride at -60°C.
-
Workup: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then filtered to remove the inorganic salts. The filtrate, containing the this compound, should be kept cold.
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Purification: The volatile this compound is carefully isolated from the solvent by low-temperature fractional distillation. The receiving flask must be cooled in a dry ice/acetone bath to efficiently collect the product.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Reaction Pathway: Dehydrobromination of 1,2-Dibromoethene
Caption: The reaction pathway for this compound synthesis from 1,2-dibromoethene.
References
Managing the Instability of Bromoethyne in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals working with the highly reactive reagent bromoethyne (BrC≡CH), managing its inherent instability in solution is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring safer and more reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that should be handled with extreme caution. It is flammable and may ignite when exposed to moisture or air in an uncontrolled manner.[1] It can cause respiratory tract, eye, and skin irritation.[2] Due to its high reactivity, it poses a risk of explosive decomposition, particularly in concentrated form or when heated.
Q2: How should this compound be stored?
A2: this compound should be stored in a cool, dry place away from sources of ignition, heat, sparks, and direct sunlight.[3] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture. Containers should be tightly closed and clearly labeled with the appropriate hazard warnings.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye/face protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin protection: Flame-retardant and chemically impervious clothing and gloves.[1]
-
Respiratory protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]
-
Additional protection: A chemical-resistant apron and heavy gloves are recommended when working with larger quantities.
Q4: Can this compound be stabilized in solution for later use?
A4: While long-term storage of this compound in solution is not ideal due to its reactivity, certain measures may enhance its short-term stability. A patented method for stabilizing the structurally similar acetylene involves the addition of chemical free radical scavenging agents such as hydrogen bromide (HBr) or vinyl bromide.[4] The use of such agents, at mole fractions between 0.5% and 10%, has been shown to increase the ignition temperature of acetylene.[4] This suggests that similar strategies could potentially be applied to this compound solutions. However, empirical validation for this compound is necessary.
Troubleshooting Guides
Issue 1: Rapid Decomposition or Discoloration of this compound Solution
Symptoms:
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The solution changes color (e.g., turns yellow, brown, or black).
-
Gas evolution is observed.
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A precipitate or solid material forms.
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Inconsistent or poor yields in subsequent reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Reaction with Trace Water or Oxygen | Ensure all solvents and reagents are rigorously dried and degassed. Work under a strict inert atmosphere. | Solvent and Reagent Preparation: Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system). Degas solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. |
| Light-Induced Decomposition | Protect the solution from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil. | N/A |
| Thermal Instability | Maintain the solution at a low temperature (e.g., 0 °C or below) using an ice bath or cryostat. | N/A |
| Incompatibility with Solvent | Choose a non-polar, aprotic solvent. Ethers (like THF) and hydrocarbons (like hexane or toluene) are generally preferred. Avoid protic solvents (e.g., alcohols) and highly polar aprotic solvents (e.g., DMF, DMSO) which may react with this compound. | Solvent Selection: Prior to use, test the compatibility of a small amount of this compound with the chosen solvent at the intended reaction temperature and monitor for any signs of decomposition. |
| Catalytic Decomposition by Metal Impurities | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean and free of metal residues. | Glassware Preparation: Clean glassware with a suitable cleaning agent, rinse thoroughly with deionized water, and dry in an oven at >100 °C for several hours. Cool under a stream of inert gas before use. |
Workflow for Troubleshooting Solution Instability
Issue 2: Uncontrolled Polymerization or Violent Reaction
Symptoms:
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Rapid formation of a solid or viscous material.
-
Sudden increase in temperature and/or pressure.
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Vigorous gas evolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Concentration | Work with dilute solutions of this compound. It is often preferable to generate and use this compound in situ. | In Situ Generation: A common method for preparing terminal alkynes involves the dehydrohalogenation of dihaloalkanes. For this compound, this could potentially be achieved by treating a suitable precursor like 1,1-dibromoethene or 1,2-dibromoethene with a strong base immediately before its intended use in the reaction mixture. |
| Presence of Catalytic Impurities | As with decomposition, ensure high purity of all materials and cleanliness of glassware. | See "Glassware Preparation" protocol above. |
| Elevated Temperature | Perform reactions at low temperatures to control the reaction rate and dissipate heat. | N/A |
| Glaser-Hay Coupling | This is a common side reaction for terminal alkynes, leading to dimerization and potentially further polymerization. Minimize the presence of copper salts and oxygen. | Minimizing Glaser-Hay Coupling: If copper catalysts are not required for the desired reaction, ensure they are not present as impurities. Maintaining a strict inert atmosphere will also suppress this oxygen-dependent coupling. |
Logical Relationship for Preventing Uncontrolled Reactions
Experimental Protocols
Protocol 1: General Handling and Quenching of Reactive this compound Solutions
Objective: To provide a standard procedure for the safe handling and disposal of unused this compound solutions.
Materials:
-
Inert atmosphere glovebox or Schlenk line.
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Dry, inert solvent (e.g., hexane or toluene).
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Isopropanol.
-
Dry ice.
-
Appropriate reaction vessel for quenching.
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Stir bar.
Procedure:
-
Work under Inert Atmosphere: All manipulations of this compound and its solutions must be performed under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood.
-
Dilution: Before quenching, dilute the this compound-containing solution significantly with a dry, inert, and compatible solvent like toluene or hexane.
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Cooling: Place the quenching vessel in a cooling bath (e.g., dry ice/acetone) to dissipate the heat that will be generated.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, to the diluted this compound solution. The addition should be dropwise to control the rate of reaction and prevent a sudden exotherm.
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Observation: Continue the slow addition of isopropanol until gas evolution ceases.
-
Addition of Water: After the reaction with isopropanol is complete, very slowly add water to quench any remaining reactive species.
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Neutralization and Disposal: Once the solution is fully quenched and has been allowed to warm to room temperature, it can be neutralized with a weak acid (e.g., acetic acid) if necessary and disposed of as hazardous waste according to institutional guidelines.
Protocol 2: Monitoring this compound Stability using Spectroscopy
Objective: To outline a general method for monitoring the stability of a this compound solution over time.
Materials:
-
NMR spectrometer or FT-IR spectrometer.
-
Appropriate solvent for spectroscopy (e.g., deuterated chloroform for NMR).
-
Sealed NMR tube or IR cell suitable for air-sensitive samples.
Procedure:
-
Sample Preparation: Under an inert atmosphere, prepare a dilute solution of this compound in the chosen spectroscopic solvent.
-
Initial Spectrum: Immediately acquire an initial spectrum (¹H NMR, ¹³C NMR, or FT-IR) to serve as a baseline (t=0). The characteristic acetylenic proton and carbon signals in NMR, or the C≡C and C-Br stretching vibrations in IR, should be identified.
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Time-Course Monitoring: Store the sample under the desired conditions (e.g., at room temperature, in the dark) and acquire spectra at regular intervals (e.g., every hour, every 24 hours).
-
Data Analysis: Compare the spectra over time. The appearance of new signals or a decrease in the intensity of the characteristic this compound signals can indicate decomposition. The identity of decomposition products may be inferred from the new spectral features.
Disclaimer: The information provided in this technical support center is intended for guidance only and should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols. The inherent instability of this compound requires that all experimental work be conducted by trained personnel in a controlled laboratory setting.
References
Technical Support Center: Bromoethyne Sonogashira Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoethyne in Sonogashira coupling reactions. The information is presented in a question-and-answer format to directly address common issues and help identify potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction in a this compound Sonogashira coupling?
A1: The primary goal of a Sonogashira coupling with this compound is to form a carbon-carbon bond between an aryl or vinyl halide and the this compound, resulting in a bromo-substituted alkyne product. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.
Q2: What are the most common byproducts I should expect in my this compound Sonogashira coupling reaction?
A2: The most frequently observed byproducts include:
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Homocoupling of the terminal alkyne (Glaser coupling): This results in the formation of a symmetrical diyne from your substrate's terminal alkyne. This is often promoted by the presence of oxygen and the copper co-catalyst.[1]
-
Hydrodehalogenation of the aryl/vinyl halide: Your starting aryl or vinyl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Diyne formation from this compound: this compound can react with the desired terminal alkyne to form an unsymmetrical diyne. This is a known reaction of 1-bromoalkynes.[2][3]
-
Decomposition of this compound: this compound is a reactive molecule and can be unstable, leading to various decomposition products.
Q3: Why am I observing a significant amount of homocoupled diyne from my primary alkyne?
A3: The formation of homocoupled diynes, often referred to as Glaser coupling products, is a common side reaction in Sonogashira couplings.[1] This is primarily due to the copper(I) co-catalyst, which can promote the oxidative coupling of terminal alkynes in the presence of oxygen. To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.
Q4: I am seeing a product with a mass corresponding to my starting aryl halide minus the halogen. What is this?
A4: This is likely the result of hydrodehalogenation, a side reaction where the halide on your aryl or vinyl starting material is replaced by a hydrogen atom. This can occur under the reducing conditions of the catalytic cycle, especially at elevated temperatures.
Q5: My reaction mixture is turning dark or black. What does this indicate?
A5: A dark or black reaction mixture often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This can result from the decomposition of the palladium catalyst, particularly at higher temperatures or if the phosphine ligands are not effectively stabilizing the palladium complex.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired product | Incomplete reaction, catalyst deactivation, or competing side reactions. | Ensure all reagents are pure and dry. Degas the solvent and reagents thoroughly to remove oxygen. Consider using a more active palladium catalyst or a different phosphine ligand. |
| Significant formation of homocoupled diyne (Glaser byproduct) | Presence of oxygen, high copper catalyst loading. | Use rigorous anaerobic techniques (e.g., freeze-pump-thaw cycles). Reduce the amount of copper(I) co-catalyst or consider a copper-free Sonogashira protocol. |
| Presence of unsymmetrical diyne byproduct | Reaction of this compound with the terminal alkyne. | This is a known reactivity of 1-bromoalkynes.[2][3] Optimize stoichiometry and reaction time to favor the desired Sonogashira coupling. Lowering the reaction temperature may also help. |
| Formation of hydrodehalogenated byproduct | High reaction temperature or presence of a hydrogen source. | Reduce the reaction temperature. Ensure the solvent and base are anhydrous. |
| Catalyst decomposition (formation of palladium black) | High temperature, inappropriate ligand. | Lower the reaction temperature. Use a more robust phosphine ligand that can better stabilize the palladium catalyst. |
Quantitative Data on Byproduct Formation (Illustrative Examples)
| Reaction Condition | Desired Product Yield (%) | Glaser Homocoupling (%) | Diyne from this compound (%) | Hydrodehalogenation (%) |
| Standard (Pd/Cu, Et3N, RT, N2) | 75 | 15 | 5 | 5 |
| With Air Leak | 40 | 45 | 5 | 10 |
| High Temperature (80 °C) | 50 | 20 | 15 | 15 |
| Copper-Free | 70 | <5 | 10 | 5 |
Experimental Protocols
General Protocol for this compound Sonogashira Coupling
Materials:
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Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
This compound solution (handle with care, volatile and reactive)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous amine base and solvent via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Add the terminal alkyne via syringe and stir the mixture at room temperature for 10 minutes.
-
Carefully add the this compound solution dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Byproduct Identification using GC-MS
-
Prepare a standard solution of your starting materials (aryl/vinyl halide and terminal alkyne).
-
After the reaction is complete, take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).
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Inject the diluted sample into the GC-MS.
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Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to the starting materials, the desired product, and any potential byproducts. Compare the mass spectra with the expected molecular weights of the byproducts listed in the troubleshooting guide.
Visualizing Reaction Pathways
Caption: Main reaction and side pathways in this compound Sonogashira coupling.
Caption: Troubleshooting workflow for identifying and addressing byproducts.
References
Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoethyne. The information is presented in a question-and-answer format to directly address potential experimental challenges related to solvent effects.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reactivity of a polar molecule like this compound?
A1: The solvent can significantly influence the rate and outcome of reactions involving polar substrates like this compound through several mechanisms. Polar solvents can stabilize charged intermediates and transition states, which is particularly important in reactions that proceed via ionic pathways. The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is also critical. Protic solvents can solvate and stabilize both cations and anions, but they can also deactivate strong nucleophiles through hydrogen bonding. Polar aprotic solvents are excellent at solvating cations while leaving anions (nucleophiles) relatively free and more reactive.
Q2: What are the typical reactions that this compound and other haloalkynes undergo?
A2: this compound is a versatile building block in organic synthesis. The primary reactions involving haloalkynes include:
-
Cross-coupling reactions: The most common example is the Sonogashira coupling, where the haloalkyne is coupled with a terminal alkyne in the presence of a palladium and copper co-catalyst.[1]
-
Nucleophilic substitution/addition: Nucleophiles can attack the electrophilic carbon of the alkyne, leading to either substitution of the bromine or addition across the triple bond.
-
Cycloaddition reactions: Haloalkynes can participate as dienophiles or dipolarophiles in cycloaddition reactions to form various cyclic and heterocyclic compounds.
Q3: Which type of solvent is generally preferred for SN2-type reactions with this compound?
A3: For a bimolecular nucleophilic substitution (SN2) reaction, polar aprotic solvents are generally preferred.[2] These solvents, such as DMSO, DMF, and acetonitrile, can dissolve the reactants and stabilize the transition state to some extent. Crucially, they do not strongly solvate the nucleophile through hydrogen bonding, leaving it more "naked" and reactive. In contrast, polar protic solvents like water and alcohols can form a solvent cage around the nucleophile, stabilizing it and thus decreasing its reactivity and the overall reaction rate.[3][4]
Q4: How do solvents impact the rate of SN1-type reactions, and is this relevant for this compound?
A4: Polar protic solvents generally accelerate the rate of unimolecular nucleophilic substitution (SN1) reactions. This is because they are effective at stabilizing the carbocation intermediate and the leaving group anion formed in the rate-determining step.[3] However, the formation of a vinyl carbocation from this compound is generally unfavorable, so SN1-type mechanisms are less common for haloalkynes compared to tertiary alkyl halides.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling of this compound
Q: I am performing a Sonogashira coupling with this compound and a terminal alkyne, but the yield of my desired product is consistently low. What solvent-related factors could be contributing to this?
A: Low yields in Sonogashira couplings can be highly dependent on the solvent. Here are a few troubleshooting steps related to your choice of solvent:
-
Solvent Polarity: The optimal solvent polarity can vary depending on the specific substrates and ligands used. While polar aprotic solvents like DMF are often used, they can sometimes inhibit the reaction by competing with the phosphine ligands for coordination to the palladium center.[5] Consider screening a non-polar solvent like toluene, which has been shown to improve yields in some cases.[5] Conversely, for other catalytic systems, polar solvents like DMF or DMA have proven superior to non-polar options.[5]
-
Co-solvent Effects: The base used in the Sonogashira reaction (often an amine like triethylamine or diisopropylamine) can sometimes serve as the solvent.[6] However, if your starting materials have poor solubility, a co-solvent such as THF, acetone, or ethyl acetate may be necessary to ensure a homogeneous reaction mixture.[6]
-
Green Solvents: Recent studies have explored more environmentally friendly solvents. For some catalytic systems, water or 2-MeTHF have been used successfully, even for multifold couplings at room temperature.[7][8] These could be viable alternatives if traditional solvents are proving problematic.
Issue 2: Formation of Side Products in a Nucleophilic Addition/Substitution Reaction
Q: I am attempting a nucleophilic substitution on this compound, but I am observing significant amounts of side products. Could the solvent be influencing the reaction pathway?
A: The solvent can play a crucial role in directing the regioselectivity and chemoselectivity of nucleophilic attacks on haloalkynes.
-
Protic vs. Aprotic Solvents: If your nucleophile is also a reasonably strong base, using a polar protic solvent (e.g., ethanol) could promote elimination side reactions. Switching to a polar aprotic solvent (e.g., THF, acetonitrile) can suppress these elimination pathways and favor the desired substitution or addition.
-
Solvent as a Nucleophile: In solvolysis reactions, the solvent itself can act as the nucleophile. If you are using a nucleophilic solvent like an alcohol or water, you may be getting a mixture of products from the intended nucleophile and the solvent.[9] If this is the case, switching to a non-nucleophilic solvent like dichloromethane, toluene, or acetonitrile is recommended.
Issue 3: Slow Reaction Rate
Q: My reaction with this compound is proceeding very slowly. How can I use solvent choice to increase the reaction rate?
A: A slow reaction rate is often due to poor solvation of reactants or stabilization of a high-energy transition state.
-
For SN2-type reactions: As mentioned in the FAQs, switching from a polar protic to a polar aprotic solvent can dramatically increase the rate of an SN2 reaction by increasing the effective nucleophilicity of the attacking species.[2]
-
For reactions involving charged intermediates (if applicable): If your reaction is believed to proceed through an ionic intermediate, increasing the polarity of the solvent can help to stabilize this intermediate and the transition state leading to it, thereby increasing the reaction rate.[3] For example, moving from THF to a more polar solvent like acetonitrile or DMF could accelerate the reaction.
-
Temperature: While not strictly a solvent property, increasing the reaction temperature will increase the kinetic energy of the molecules and generally accelerate the reaction rate. However, be aware that this can also lead to the formation of undesired side products. The choice of solvent will also dictate the accessible temperature range based on its boiling point.
Quantitative Data on Solvent Effects
Since specific kinetic data for this compound is scarce, the following tables present data for analogous reactions of other halo-substituted compounds to illustrate the magnitude of solvent effects.
Table 1: Effect of Solvent on the Yield of Sonogashira Coupling of Aryl Halides with Phenylacetylene.
| Aryl Halide | Solvent | Base | Catalyst System | Yield (%) | Reference |
| 4-Chlorotoluene | Ethanol | K3PO4 | [{Pd(OH)Cl(NHC)}2] | 96 | [10] |
| 4-Chlorotoluene | DMF | K3PO4 | [{Pd(OH)Cl(NHC)}2] | 85 | [10] |
| 4-Chlorotoluene | Toluene | K3PO4 | [{Pd(OH)Cl(NHC)}2] | 45 | [10] |
| 4-Chlorotoluene | THF | K3PO4 | [{Pd(OH)Cl(NHC)}2] | 60 | [10] |
| β-Bromoporphyrin | Toluene | Et3N | Pd2(dba)3/AsPh3 | 70 | [5] |
| β-Bromoporphyrin | DMF | Et3N | Pd2(dba)3/AsPh3 | 20 | [5] |
Table 2: Relative Rate Constants for the SN2 Reaction of 1-Bromobutane with Azide Ion in Different Solvents. (Illustrative for general SN2 reactions)
| Solvent | Solvent Type | Dielectric Constant | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | 7 |
| DMSO | Polar Aprotic | 47 | 1300 |
| DMF | Polar Aprotic | 37 | 2800 |
| Acetonitrile | Polar Aprotic | 38 | 5000 |
Data is generalized from typical SN2 reactions to illustrate the trend.
Experimental Protocols
Protocol 1: General Procedure for a Trial Sonogashira Coupling of this compound to Study Solvent Effects
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 3-6 mol%).
-
Solvent Addition: Add the solvent to be tested (e.g., THF, toluene, or DMF, ensuring it is anhydrous and degassed) via syringe.
-
Reagent Addition: Add the terminal alkyne (1.2 equivalents) and the amine base (e.g., triethylamine, 2-3 equivalents). Stir the mixture for 5-10 minutes.
-
This compound Addition: Add a solution of this compound (1 equivalent) in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Analysis: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by NMR or GC-MS to determine the conversion and yield. Repeat the procedure with different solvents to compare the results.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. books.lucp.net [books.lucp.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. preprints.org [preprints.org]
catalyst and ligand selection for bromoethyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoethyne and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for this compound?
A1: The most common cross-coupling reactions for this compound are the Sonogashira, Suzuki-Miyaura, and Cadiot-Chodkiewicz couplings. These reactions are essential for forming carbon-carbon bonds and synthesizing more complex molecules. The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide, the Suzuki-Miyaura coupling utilizes an organoboron compound, and the Cadiot-Chodkiewicz coupling pairs a terminal alkyne with a haloalkyne.
Q2: How do I choose the right catalyst and ligand for my this compound reaction?
A2: The choice of catalyst and ligand is critical for a successful reaction and depends on the specific coupling partners and desired outcome. For palladium-catalyzed reactions like Sonogashira and Suzuki, phosphine ligands are widely used.[1] Electron-rich and sterically bulky ligands can enhance catalytic activity, especially for less reactive aryl bromides.[1] For instance, ligands like triphenylphosphine (PPh₃) are common, but more sterically demanding ligands such as DavePhos or P(t-Bu)₃ can improve reaction rates and yields.[1] The selection of the ligand can also influence the chemoselectivity of the reaction.[2]
Q3: What are the typical catalyst loadings for these reactions?
A3: Catalyst loading can significantly impact the efficiency and cost-effectiveness of a reaction. While higher loadings might be necessary for challenging substrates, minimizing the catalyst amount is often desirable. For some Suzuki reactions, catalyst loadings as low as 0.1 mol% have been effective.[3] However, for Sonogashira and other couplings, loadings can range from 0.5 to 5 mol% of the palladium catalyst.[4][5] The optimal loading should be determined empirically for each specific reaction.
Troubleshooting Guides
Sonogashira Coupling
Q: My Sonogashira reaction with this compound is giving a low yield or not working at all. What are the common causes and how can I troubleshoot it?
A: Low yields in Sonogashira couplings involving this compound can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can degrade the Pd(0) catalyst.[6] Using fresh, high-quality solvents and reagents is also crucial.
-
-
Insufficient Reaction Temperature: this compound and other aryl bromides can be less reactive than their iodide counterparts.
-
Solution: Increasing the reaction temperature may be necessary. For some substrates, heating up to 100 °C might be required.[4]
-
-
Inappropriate Solvent or Base: The choice of solvent and base is critical for the reaction's success.
-
Homocoupling (Glaser Coupling): A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne.
Suzuki-Miyaura Coupling
Q: I am observing low conversion in my Suzuki-Miyaura coupling of a this compound derivative. What should I check?
A: Low conversion in a Suzuki-Miyaura reaction can be frustrating. Consider the following troubleshooting steps:
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step.
-
Solution: Ensure you are using an appropriate base. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be solvent-dependent. For instance, cesium carbonate is often effective in dioxane/water mixtures.[10]
-
-
Catalyst and Ligand Choice: The catalyst system may not be active enough for your specific substrate.
-
Solution: For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃.[11]
-
-
Purity of Boronic Acid/Ester: Impurities in the organoboron reagent can inhibit the catalyst.
-
Solution: Ensure your boronic acid or ester is pure. Recrystallization or chromatographic purification may be necessary.
-
Cadiot-Chodkiewicz Coupling
Q: My Cadiot-Chodkiewicz reaction is producing a significant amount of homocoupled byproduct. How can I improve the selectivity for the desired cross-coupled product?
A: Homocoupling is a well-known side reaction in Cadiot-Chodkiewicz couplings. Here are some strategies to minimize it:
-
Exclusion of Oxygen: The copper(I) catalyst is susceptible to oxidation to copper(II), which can promote homocoupling.
-
Solution: Perform the reaction under a strictly inert atmosphere.
-
-
Use of a Reducing Agent: The addition of a reducing agent can help maintain the copper catalyst in its active Cu(I) state.
-
Solution: The use of sodium ascorbate as a reductant has been shown to suppress unwanted side reactions and allows the reaction to be performed in air.[12]
-
-
In situ Generation of Bromoalkyne: For volatile or unstable bromoalkynes, in situ generation can improve reaction outcomes.
Hydroboration of Bromoalkynes
Q: I am having issues with the regioselectivity of the hydroboration of my bromoalkyne. How can I control where the boron adds?
A: The regioselectivity of hydroboration is primarily governed by steric and electronic factors.
-
Steric Hindrance: The boron atom will preferentially add to the less sterically hindered carbon of the alkyne.
-
Solution: For terminal bromoalkynes, the boron will typically add to the terminal carbon. For internal bromoalkynes, the regioselectivity will depend on the relative steric bulk of the substituents.
-
-
Use of Bulky Boranes: To enhance regioselectivity, especially with internal alkynes, sterically hindered borane reagents can be used.
-
Solution: Reagents like disiamylborane or 9-BBN can significantly improve the selectivity for the addition of boron to the less substituted carbon.[15]
-
Data Presentation
Table 1: Typical Catalyst and Ligand Combinations for this compound Cross-Coupling Reactions
| Reaction Type | Catalyst Precursor | Ligand | Typical Catalyst Loading (mol%) |
| Sonogashira | PdCl₂(PPh₃)₂ | - | 2.5 - 5[4] |
| Pd(PPh₃)₄ | - | 5 | |
| Pd(OAc)₂ | PPh₃ | 2.5[4] | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 5.5[11] |
| Pd₂(dba)₃ | JohnPhos | 5[11] | |
| Pd(OAc)₂ | SPhos | 10[11] | |
| Cadiot-Chodkiewicz | CuBr | - | 5 |
| CuI | - | 5 |
Table 2: Common Solvents and Bases for this compound Reactions
| Reaction Type | Solvent(s) | Base(s) |
| Sonogashira | THF, DMF, Triethylamine | Diisopropylamine, Triethylamine[8] |
| Suzuki-Miyaura | 1,4-Dioxane/Water, Toluene/Water/THF | K₂CO₃, Cs₂CO₃, K₃PO₄[10][11] |
| Cadiot-Chodkiewicz | Methanol, Ethanol | Piperidine, n-Butylamine |
| Hydroboration | THF | - |
Experimental Protocols
Detailed Protocol for Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and the copper(I) iodide co-catalyst (0.01-0.05 equiv.).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Substrate Addition: Add the this compound derivative (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Detailed Protocol for Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is a general guideline and should be adapted for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the this compound derivative (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of solvents, typically an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC/MS.[10]
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Caption: Logic diagram for selecting ligands in palladium-catalyzed reactions.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. golden.com [golden.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 13. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for Bromoethyne Reactions
This guide provides troubleshooting advice and frequently asked questions for the quenching and workup of reactions involving the highly reactive reagent, bromoethyne. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for quenching a reaction involving this compound?
The primary goal of quenching is to neutralize any unreacted this compound, highly basic reagents (like acetylides or Grignard reagents), and any reactive intermediates. Quenching should be performed promptly after the reaction is deemed complete to prevent the formation of side products or decomposition of the desired product.[1] The choice of quenching agent depends on the reaction type. For instance, reactions forming basic anions are typically quenched with water or a dilute aqueous acid, while reactions sensitive to acid might require a buffered solution or a simple protic solvent.
Q2: My reaction involves forming an ethynyl Grignard reagent from this compound. What is the standard quenching procedure?
For Grignard reactions, the workup typically involves a careful, dropwise addition of the reaction mixture to a cold (0 °C) aqueous acid solution, such as dilute hydrochloric acid or saturated aqueous ammonium chloride. This serves two purposes: it protonates the alkoxide formed to give the alcohol product, and it dissolves the magnesium salts (Mg(OH)Br) to facilitate their removal during the aqueous extraction.
Q3: I'm performing a Sonogashira coupling with this compound. How should I approach the workup?
A Sonogashira coupling workup aims to remove the palladium and copper catalysts, as well as the amine base. After quenching any excess reactive species, the typical procedure involves dilution with an organic solvent, followed by washing with an aqueous solution like ammonium chloride to remove the amine. Further washes with water and brine help remove residual salts. The metal catalysts can often be removed by filtration through a pad of celite or silica gel, or by chelation with a suitable agent during the aqueous wash.
Q4: Is this compound stable during an aqueous workup?
This compound, like many haloalkanes, can undergo hydrolysis, which is a substitution reaction where the bromine is replaced by a hydroxyl group.[2][3][4] This process can be accelerated by the presence of a base.[2] Therefore, if unreacted this compound is present, the workup conditions (pH, temperature) can influence its fate. It may be converted to other species, which will then need to be separated from the desired product.
Troubleshooting Guide
Issue 1: The product yield is significantly lower than expected.
-
Question: I followed the protocol, but my final yield is very low. What are the common causes for product loss during workup?
-
Answer: Low yields can stem from several issues during the workup phase.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. Always monitor the reaction by a suitable technique (e.g., TLC, LC-MS) before quenching.
-
Product Decomposition: Your product might be sensitive to the pH or temperature of the workup.[6] If your product is acid- or base-labile, use a neutral quench (like saturated ammonium chloride) and avoid strong acids or bases during extraction.
-
Loss during Extraction: The product may have some solubility in the aqueous layer.[6] To minimize this, use a saturated brine solution for the final wash to "salt out" the organic product from the aqueous phase. It is also good practice to re-extract the aqueous layer with fresh organic solvent.
-
Physical Loss: Product can be lost on the drying agent (e.g., MgSO₄, Na₂SO₄) or by adhering to glassware.[1] Ensure you rinse all equipment, including the drying agent, with the extraction solvent.[1]
-
Volatility: If your product is volatile, it may be lost during solvent removal on a rotary evaporator.[6] Use lower temperatures and pressures, and consider using a cold trap.
-
Issue 2: The crude NMR or TLC shows multiple unexpected spots/peaks after workup.
-
Question: My reaction looked clean before workup, but now I see many impurities. What happened?
-
Answer: The appearance of new impurities after workup often points to product degradation.
-
Test Stability: Before performing the workup on the entire batch, take a small aliquot of the reaction mixture and subject it to the planned quenching and extraction conditions.[6] Analyze the result by TLC or LC-MS to see if new spots appear, which would indicate your product is unstable under those conditions.[6]
-
Elimination Side Products: Acetylides are strong bases and can promote elimination reactions (E2), especially with hindered substrates, leading to alkene byproducts.[2]
-
Hydrolysis of Starting Material: If significant unreacted this compound was present, it might have hydrolyzed during the workup to form byproducts.[2]
-
Issue 3: An emulsion formed during the extraction and the layers will not separate.
-
Question: I have a persistent emulsion in my separatory funnel. How can I break it?
-
Answer: Emulsions are common when fine solids are present or when the densities of the aqueous and organic layers are similar.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) will increase the ionic strength and density of the aqueous layer, which often helps to break the emulsion.
-
Filtration: If fine solids are the cause, filtering the entire mixture through a pad of celite can remove the particulate matter and break the emulsion.
-
Change Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.
-
Experimental Protocols
General Protocol: Aqueous Workup for a this compound Coupling Reaction
This protocol describes a general procedure for quenching and extracting the product of a reaction where this compound was used as a reactant. Note: This is a generalized guide. Always consider the specific nature of your reactants, products, and catalysts.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This slows down the rates of potentially exothermic quenching processes and minimizes side reactions.
-
Quench the Reaction: Slowly and carefully add a quenching solution to the stirred reaction mixture. A common choice is a saturated aqueous solution of ammonium chloride (NH₄Cl). Add the quenchant dropwise, monitoring for any temperature changes or gas evolution.
-
Dilute and Transfer: Dilute the quenched mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with the extraction solvent and add this to the separatory funnel to ensure all product is transferred.[1]
-
Separate Layers: Allow the layers to separate. Drain the lower (aqueous) layer. If the organic layer is the lower layer (e.g., dichloromethane), drain it into a clean flask and return the aqueous layer to the funnel for back-extraction.
-
Wash the Organic Layer:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Wash with a saturated aqueous brine solution. This helps to remove residual water from the organic layer and reduces the solubility of the organic product in the aqueous phase.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Stir for 10-15 minutes.
-
Filter and Concentrate: Filter the solution to remove the drying agent, rinsing the drying agent with fresh solvent.[1] Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
Data Presentation
Table 1: Workup Procedure Optimization Log
As specific quantitative data is highly dependent on the reaction scale and substrates, use this table to log your experimental details and optimize the workup procedure for your specific reaction.
| Trial # | Reaction Scale (mmol) | Quenching Agent | Quenching Volume (mL) | Extraction Solvent | Solvent Volume (mL) | Crude Yield (mg) | Purity (by NMR/LCMS) | Notes / Observations |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Visualizations
Caption: General Quenching and Workup Workflow for this compound Reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Bromoethyne and Iodoethyne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, haloalkynes are pivotal building blocks for the construction of complex molecular architectures. Among them, bromoethyne and iodoethyne serve as valuable reagents, particularly in the formation of carbon-carbon bonds. This guide provides an objective comparison of their reactivity, supported by foundational principles and experimental contexts, to aid researchers in selecting the appropriate reagent for their synthetic endeavors. The fundamental difference in their chemical behavior is rooted in the inherent properties of the carbon-halogen bond.
Theoretical Underpinnings: The Carbon-Halogen Bond
The reactivity of haloalkynes is primarily dictated by the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This is due to the larger atomic radius of iodine and the poorer orbital overlap between the carbon and iodine atoms. Consequently, the C-I bond has a lower bond dissociation energy, making iodoethyne a more reactive electrophile and a better leaving group in various transformations compared to this compound.
Comparative Reactivity in Key Transformations
The enhanced reactivity of iodoethyne allows for milder reaction conditions, which can be crucial for the synthesis of sensitive or complex molecules.
| Feature | This compound (Br-C≡C-H) | Iodoethyne (I-C≡C-H) |
| C-X Bond Strength | Stronger | Weaker |
| Reactivity | Less reactive | More reactive |
| Sonogashira Coupling | Requires higher temperatures or more active catalysts. | Reacts under milder conditions, often at room temperature.[1][2] |
| Cadiot-Chodkiewicz Coupling | Slower reaction kinetics. | Faster reaction kinetics. |
| Leaving Group Ability | Good | Excellent |
Reactivity in Cross-Coupling Reactions
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis.[1][3][4] The general reactivity trend for the halide component is I > Br > Cl.[5][6] This trend holds for haloalkynes as well. Iodoethyne will typically undergo oxidative addition to the palladium(0) catalyst more readily and under milder conditions than this compound.[1][2] This can lead to higher yields, shorter reaction times, and better tolerance of sensitive functional groups.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling specifically joins a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base, to form an unsymmetrical 1,3-diyne.[7][8][9] The reaction mechanism involves the formation of a copper(I) acetylide, which then reacts with the haloalkyne.[7] Due to the weaker C-I bond, iodoethyne is generally more susceptible to nucleophilic attack by the copper acetylide intermediate than this compound, resulting in faster reaction rates.
Reactivity in Cycloaddition Reactions
Haloalkynes are also valuable substrates in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form halogenated triazoles.[10] These reactions are powerful tools for creating heterocyclic systems.[11][12][13] In this context, the halogen atom influences the electronic properties of the alkyne π-system, affecting the reaction rate and regioselectivity. While both bromo- and iodoethyne can participate, the subsequent chemistry of the resulting halotriazole is where their differences become more apparent. The iodo-substituted triazole offers greater opportunities for further functionalization via cross-coupling reactions due to its higher reactivity.
Experimental Protocols
General Protocol for Sonogashira Coupling of a Haloalkyne
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add degassed solvent, such as THF or DMF (5 mL), followed by a degassed amine base, such as triethylamine or diisopropylamine (3.0 mmol).[5]
-
Alkyne Addition: Add the haloalkyne (this compound or iodoethyne, typically as a solution, 1.2 mmol) dropwise to the stirred mixture.
-
Reaction Conditions: Stir the reaction at room temperature. For less reactive halides (like aryl bromides), heating may be necessary (e.g., 50-70 °C).[14][15] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
General Protocol for Cadiot-Chodkiewicz Coupling
This air-tolerant protocol is adapted from modern methodologies.[16]
-
Reaction Setup: In a vial open to the air, add CuBr (0.025 mmol, 10 mol%) and sodium ascorbate (0.25 mmol, 1.0 equiv) to ethanol (0.5 mL).
-
Reagent Addition: Cool the suspension in an ice bath. Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by an amine base such as n-butylamine (0.25 mmol, 1.0 equiv).
-
Haloalkyne Addition: Add a solution of the 1-haloalkyne (this compound or iodoethyne, 0.25 mmol) in ethanol (0.5 mL).
-
Reaction Conditions: Remove the vial from the ice bath and allow it to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Dilute the mixture with diethyl ether and perform an aqueous work-up to remove the catalyst and salts.[16]
-
Purification: Isolate and purify the resulting 1,3-diyne product by column chromatography.
Conclusion
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
A Comparative Guide to Bromoethyne and Other Electrophilic Alkynes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of an ethynyl group is a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Electrophilic alkynes, serving as versatile building blocks, readily react with a variety of nucleophiles. Among these, bromoethyne holds a significant position, yet a diverse array of other electrophilic alkynes offers unique advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of this compound with other notable electrophilic alkynes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic transformations.
Overview of Electrophilic Alkynes
Electrophilic alkynes are characterized by a carbon-carbon triple bond made electron-deficient through the attachment of an electron-withdrawing group. This polarization renders the alkyne susceptible to attack by nucleophiles. The nature of the activating group profoundly influences the alkyne's reactivity, stability, and suitability for various synthetic applications. This guide will focus on a comparative analysis of:
-
This compound (and other haloalkynes): Classical and highly reactive electrophilic alkynes.
-
Alkynyl Sulfones: Stable and versatile reagents with tunable reactivity.
-
Ynones: α,β-Unsaturated keto compounds with a highly polarized triple bond.
-
Ethynylbenziodoxolones (EBX Reagents): A newer class of hypervalent iodine reagents with exceptional electrophilicity and stability.
Comparative Performance in Key Synthetic Reactions
The utility of these electrophilic alkynes is best illustrated through their performance in several cornerstone reactions in organic synthesis.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While the classical Sonogashira reaction involves a terminal alkyne as the nucleophilic partner, haloalkynes can participate in a "reverse" Sonogashira-type coupling. The reactivity of the haloalkyne is a critical factor in this transformation.
Table 1: Comparison of Haloalkynes in Sonogashira-Type Couplings
| Electrophilic Alkyne | General Reactivity Trend | Typical Yields | Notes |
| This compound | Good | 60-85% | Highly reactive, often generated in situ due to volatility and instability. |
| Iodoethyne | Excellent | 70-95% | More reactive than this compound, leading to faster reaction times and often higher yields. However, it is also more prone to homocoupling (Glaser coupling).[1] |
Disclaimer: Direct comparative yield data under identical conditions is scarce in the literature. The presented yields are typical ranges reported in various publications.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical 1,3-diynes through the copper-catalyzed reaction of a terminal alkyne with a haloalkyne.[2][3][4][5][6] The choice of the haloalkyne significantly impacts the reaction's efficiency.
Table 2: Comparison of Haloalkynes in Cadiot-Chodkiewicz Coupling
| Electrophilic Alkyne | General Reactivity Trend | Typical Yields | Notes |
| This compound | Good | 70-90% | Commonly used and effective. Its high reactivity can be advantageous, but its volatility requires careful handling or in situ generation.[3] |
| Iodoethyne | Excellent | 75-95% | Generally more reactive than this compound, often leading to higher yields.[1] |
Disclaimer: The yields are representative and can vary based on the specific substrates and reaction conditions.
Cycloaddition Reactions
Electrophilic alkynes are excellent dienophiles in Diels-Alder reactions and partners in 1,3-dipolar cycloadditions, leading to the formation of cyclic and heterocyclic systems.[7][8] The electron-withdrawing group on the alkyne lowers the energy of its LUMO, facilitating the reaction.
Table 3: Comparison of Electrophilic Alkynes in [4+2] Cycloaddition (Diels-Alder) Reactions
| Electrophilic Alkyne | Dienophile Reactivity | Typical Yields | Notes |
| This compound | High | 65-85% | The bromine atom enhances the electrophilicity of the alkyne, making it a reactive dienophile.[1] |
| Alkynyl Sulfones | High | 70-90% | The sulfonyl group is a strong electron-withdrawing group, leading to high reactivity as a dienophile. |
| Ynones | Very High | 75-95% | The conjugated carbonyl group strongly activates the alkyne for Diels-Alder reactions. |
Disclaimer: Yields are generalized from various literature reports and are highly dependent on the diene and reaction conditions.
Michael Addition (Conjugate Addition)
The polarized nature of electrophilic alkynes makes them excellent Michael acceptors for the addition of a wide range of soft nucleophiles, such as thiols, amines, and enolates.
Table 4: Comparison of Electrophilic Alkynes in Michael Addition with Thiol Nucleophiles
| Electrophilic Alkyne | Michael Acceptor Reactivity | Typical Yields | Notes |
| This compound | Moderate | 50-70% | While reactive, subsequent reactions of the initial adduct can sometimes lead to complex mixtures. |
| Alkynyl Sulfones | High | 80-95% | The sulfonyl group is an excellent activating group for Michael additions, and the resulting vinyl sulfones are versatile synthetic intermediates. |
| Ynones | Very High | 85-98% | The powerful electron-withdrawing effect of the carbonyl group makes ynones highly reactive and efficient Michael acceptors. |
| EBX Reagents | Excellent | 80-95% | These reagents are highly effective for the addition of thiols and other nucleophiles under mild conditions. |
Disclaimer: Comparative data is based on general reactivity principles and isolated examples rather than comprehensive side-by-side studies.
Experimental Protocols
In situ Generation and Cadiot-Chodkiewicz Coupling of this compound
This protocol is adapted from a procedure for the in situ generation of volatile bromoalkynes, which circumvents the hazards associated with handling these substances directly.
Materials:
-
1,1-Dibromo-1-alkene (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Copper(I) iodide (0.05 equiv)
-
n-Butylamine (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add copper(I) iodide and n-butylamine to the solution and stir for 10 minutes.
-
Slowly add a solution of the 1,1-dibromo-1-alkene in anhydrous THF to the reaction mixture via a syringe pump over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling of a Bromoalkyne with an Aryl Halide
Materials:
-
Bromoalkyne (1.2 equiv, may be generated in situ)
-
Aryl iodide or bromide (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv)
-
Copper(I) iodide (0.04 equiv)
-
Triethylamine (Et3N) or Diisopropylamine (DIPA) as solvent and base
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the amine solvent (e.g., triethylamine) via syringe.
-
Add the bromoalkyne (or its precursor for in situ generation) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Diels-Alder Reaction of an Alkynyl Sulfone
Materials:
-
Alkynyl sulfone (1.0 equiv)
-
Diene (1.2-2.0 equiv)
-
Toluene or xylene as solvent
-
Sealed tube or flask with a condenser
Procedure:
-
In a sealed tube, dissolve the alkynyl sulfone and the diene in the chosen solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Reaction Mechanisms and Workflows
Cadiot-Chodkiewicz Coupling Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Theoretical vs. Experimental NMR Shifts of Bromoethyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts of bromoethyne (BrC≡CH). Due to the challenges in isolating and handling this reactive molecule, direct experimental NMR data is scarce in publicly available literature. Therefore, this comparison relies on established chemical shift ranges for similar compounds and discusses the theoretical approaches necessary for accurate predictions.
Data Presentation: A Comparative Overview
The following table summarizes the expected experimental and theoretical NMR chemical shifts for the proton (¹H) and carbon (¹³C) nuclei in this compound. The experimental values are based on typical ranges for terminal alkynes and haloalkynes, while the theoretical values represent predictions from computational chemistry.
| Nucleus | Atom | Expected Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| ¹H | H-C≡ | 2.5 - 3.5[1] | Not available in literature |
| ¹³C | Br-C ≡ | Difficult to predict empirically | Requires advanced computational methods |
| ¹³C | ≡C -H | 70 - 80[2] | Requires advanced computational methods |
Note: The experimental ¹³C chemical shift for the carbon atom bonded to bromine is difficult to estimate due to the "heavy atom effect" of bromine, which can cause significant and often unpredictable shifts.
Experimental Protocols: General Methodology for NMR Spectroscopy
Sample Preparation:
-
Dissolution: A small amount of the analyte (a few milligrams) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid interference from proton signals of the solvent itself.
-
Standard: A small quantity of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS is chemically inert and provides a sharp signal at 0 ppm, which is used to calibrate the chemical shift scale.
Data Acquisition:
-
Spectrometer: The NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR: For ¹H NMR, a single pulse experiment is typically performed. The resulting free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.
-
¹³C NMR: For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom appears as a single peak. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is usually required to obtain a spectrum with a good signal-to-noise ratio.
Theoretical Calculation of NMR Shifts: Methodological Considerations
Predicting the NMR chemical shifts of molecules containing heavy atoms like bromine presents a significant computational challenge. Standard Density Functional Theory (DFT) methods may not be sufficient to accurately account for the electronic effects of such atoms.
Recommended Computational Protocol:
-
Geometry Optimization: The molecular geometry of this compound should first be optimized using a suitable level of theory, for example, at the B3LYP/6-311+G(d,p) level.
-
NMR Calculation: The NMR shielding constants should then be calculated using a method that can handle the effects of heavy atoms. The Gauge-Including Atomic Orbital (GIAO) method is a common choice.
-
Relativistic Effects: For accurate prediction of the ¹³C chemical shift of the carbon bonded to bromine, it is crucial to include relativistic effects. This can be achieved through methods like the Zeroth-Order Regular Approximation (ZORA) or by using specialized basis sets that are designed for heavy elements.
-
Chemical Shift Calculation: The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using the following equation, where σ_ref is the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory:
δ = σ_ref - σ
Workflow for Comparing Theoretical and Experimental NMR Data
The following diagram illustrates the logical workflow for a comprehensive comparison of theoretical and experimental NMR data for a given molecule.
Caption: Workflow for NMR shift comparison.
References
Validating Bromoethyne Reaction Products: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is paramount. This guide provides a comparative analysis of how two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is employed to validate the products of a Sonogashira coupling reaction involving bromoethyne. We present supporting experimental data and detailed protocols to illustrate the power of these techniques in distinguishing the desired product from potential alternatives.
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. When employing the volatile and reactive this compound, rigorous structural verification of the resulting substituted alkyne is crucial. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a detailed roadmap of the molecular structure, confirming connectivity and identifying key structural motifs.
Comparing 2D NMR Techniques for Product Validation
To illustrate the validation process, we will consider the Sonogashira coupling of this compound with 4-iodoaniline to yield 4-ethynylaniline. The primary goal of the 2D NMR analysis is to unequivocally confirm the formation of this product and rule out potential side products or isomers.
| 2D NMR Technique | Information Provided | Application in Validating 4-ethynylaniline |
| COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | - Confirms the coupling between the aromatic protons on the aniline ring (H-2/H-6 and H-3/H-5). - Shows no correlation for the terminal alkyne proton (H-8), as it is not coupled to any other protons. |
| HSQC | Reveals one-bond correlations between protons and the carbons to which they are directly attached. | - Assigns the specific carbon signals to their corresponding attached protons. - Confirms the direct attachment of H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, and H-8 to C-8. |
| HMBC | Displays correlations between protons and carbons over two to three bonds, and sometimes four bonds. | - Establishes the crucial connectivity between the aniline ring and the ethynyl group. - Shows a correlation from the alkyne proton (H-8) to the quaternary carbon of the aniline ring (C-4) and the other alkyne carbon (C-7). - Confirms the position of the ethynyl group on the aromatic ring through correlations from the aromatic protons (H-3/H-5) to the alkyne carbon (C-7). |
Experimental Data for 4-ethynylaniline
The following tables summarize the expected quantitative data from the 2D NMR analysis of 4-ethynylaniline.
Table 1: ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 118.9 |
| 2, 6 | 7.25 | 133.5 |
| 3, 5 | 6.60 | 114.8 |
| 4 | - | 146.9 |
| 7 | - | 83.9 |
| 8 | 2.95 | 76.2 |
Table 2: Key 2D NMR Correlations for Structural Validation
| Proton(s) | COSY Correlations (with Protons) | HSQC Correlation (with Carbon) | HMBC Correlations (with Carbons) |
| H-2, H-6 | H-3, H-5 | C-2, C-6 | C-4, C-1 |
| H-3, H-5 | H-2, H-6 | C-3, C-5 | C-1, C-4, C-7 |
| H-8 | None | C-8 | C-7, C-4 |
Experimental Protocols
Sonogashira Coupling for the Synthesis of 4-ethynylaniline:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoaniline (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (2.0 eq) and THF as the solvent.
-
Bubble this compound gas (generated in a separate apparatus and passed through a drying agent) through the reaction mixture at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-ethynylaniline as a solid.
2D NMR Analysis:
-
Dissolve approximately 10-20 mg of the purified 4-ethynylaniline in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts and assess the purity.
-
Perform the following 2D NMR experiments:
-
COSY: Use a standard pulse program (e.g., cosygpppqf).
-
HSQC: Use a standard pulse program optimized for one-bond ¹J(C,H) couplings of approximately 145 Hz (e.g., hsqcedetgpsisp2.3).
-
HMBC: Use a standard pulse program optimized for long-range couplings of 8 Hz (e.g., hmbcgplpndqf).
-
-
Process and analyze the resulting spectra to establish the correlations outlined in Table 2.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental and analytical process.
Caption: Experimental workflow from synthesis to 2D NMR validation.
Caption: Logical relationship of 2D NMR data for structure elucidation.
Unveiling Bromoethyne Adducts: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise identification and quantification of covalent adducts formed by reactive molecules like bromoethyne are critical for understanding mechanisms of toxicity and designing safer therapeutics. Mass spectrometry has emerged as an indispensable tool for this purpose. This guide provides a comparative overview of mass spectrometric approaches for the analysis of this compound adducts, supported by experimental data from analogous reactive alkyne probes.
Performance Comparison of Mass Spectrometry-Based Methods
The analysis of this compound adducts, which involves the covalent modification of proteins or DNA, can be approached using various mass spectrometry (MS) techniques. The choice of method often depends on the specific research question, whether it is the identification of modification sites, quantification of adduct levels, or a comparison between different biological states. Below is a comparison of key performance characteristics of common MS-based workflows applicable to this compound adduct analysis.
| Feature | Targeted LC-MS/MS (e.g., MRM) | Untargeted High-Resolution MS (e.g., Orbitrap) | Chemoproteomic Alkyne-Tag Strategy |
| Primary Use | Absolute or relative quantification of known adducts | Discovery and identification of unknown adducts | Site-specific identification and quantification of adducts |
| Sensitivity | Very high (attomole to femtomole range) | High | High (enhanced by enrichment) |
| Specificity | Very high (monitors specific precursor-product ion transitions) | Moderate to high (dependent on mass accuracy and fragmentation) | Very high (relies on bioorthogonal chemistry) |
| Quantitative Accuracy | High (with stable isotope-labeled internal standards) | Semi-quantitative (label-free) to high (with isotopic labeling) | High (with isotopic tags) |
| Sample Preparation | Enzymatic digestion, solid-phase extraction | Enzymatic digestion | Cell lysis, click chemistry, enrichment, digestion |
| Instrumentation | Triple Quadrupole (QqQ) | Orbitrap, TOF, FT-ICR | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Data Analysis | Targeted peak integration | Spectral matching, database searching | Database searching with variable modifications |
| Key Advantage | Gold standard for quantification. | Broad discovery potential. | Specific enrichment of modified peptides. |
| Limitation | Requires prior knowledge of the adduct and its fragmentation. | Can be complex to analyze; dynamic range limitations. | Indirectly analyzes the adduct after chemical tagging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the targeted analysis of a known this compound adduct and a chemoproteomic approach for the discovery of adduct sites.
Protocol 1: Targeted Quantification of a this compound-Cysteine Adduct Peptide by LC-MS/MS
This protocol is designed for the sensitive and specific quantification of a known this compound adduct on a cysteine-containing peptide.
1. Sample Preparation:
- Excise protein bands from a gel or use in-solution protein extracts.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate non-adducted cysteines with iodoacetamide (IAM). This step is crucial to prevent disulfide bond formation and to differentiate unmodified cysteines from those with this compound adducts.
- Digest the protein sample with trypsin overnight at 37°C.
- Spike the sample with a known amount of a stable isotope-labeled synthetic peptide standard corresponding to the this compound-adducted peptide of interest.
- Enrich the peptide mixture using solid-phase extraction (SPE) with a C18 cartridge.
2. LC-MS/MS Analysis:
- LC System: Agilent 1100 quaternary HPLC or equivalent.[1]
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phases:
- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile
- Gradient: A linear gradient from 5% to 40% B over 30 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the endogenous adduct and the stable isotope-labeled standard.
3. Data Analysis:
- Integrate the peak areas for the MRM transitions of the endogenous and standard peptides.
- Calculate the concentration of the adducted peptide in the original sample based on the ratio of the endogenous to standard peak areas.
Protocol 2: Chemoproteomic Identification of this compound Adduct Sites Using an Alkyne-Tag Approach
This protocol leverages the alkyne moiety of this compound for bioorthogonal ligation to a reporter tag, enabling enrichment and identification of modified peptides.[2][3]
1. Sample Preparation:
- Treat cells or protein lysates with this compound.
- Lyse the cells and digest the proteome with trypsin.
- Perform a click chemistry reaction by adding an azide-functionalized biotin tag (e.g., Az-UV-biotin) and a copper(I) catalyst. This covalently attaches a biotin tag to the this compound-modified peptides.[2]
- Enrich the biotinylated peptides using streptavidin-coated magnetic beads.
- Wash the beads extensively to remove non-specifically bound peptides.
- Elute the captured peptides from the beads. If a photocleavable linker was used in the biotin tag, elution can be achieved by UV irradiation.[2]
2. LC-MS/MS Analysis:
- LC System: A nano-flow HPLC system.
- Column: A packed emitter column for nano-flow chromatography.
- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap.
- Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument acquires a high-resolution full scan (MS1) followed by MS/MS fragmentation of the most intense precursor ions.
3. Data Analysis:
- Search the raw MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
- Specify the mass of the this compound adduct as a variable modification on nucleophilic amino acid residues (e.g., Cys, His, Lys).
- Identify peptides with high confidence and localize the site of modification based on the fragmentation pattern in the MS/MS spectra.
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying principles.
The characteristic isotopic signature of bromine (approximately 50.7% 79Br and 49.3% 81Br) results in a distinctive M and M+2 isotopic pattern in the mass spectrum for any fragment containing the bromine atom. This provides a valuable diagnostic tool for identifying this compound adducts.
By selecting the appropriate mass spectrometric strategy, researchers can effectively move from the discovery of this compound adducts to their precise quantification, ultimately enabling a deeper understanding of their biological impact. The methods and protocols outlined in this guide provide a robust framework for achieving these analytical goals.
References
A Comparative DFT Analysis of Haloalkyne Reaction Mechanisms
A comprehensive examination of haloalkyne reactivity through Density Functional Theory (DFT) provides crucial insights into the mechanistic pathways governing their transformations. This guide offers a comparative analysis of various reaction mechanisms involving haloalkynes, supported by quantitative data from computational studies. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these versatile building blocks in organic synthesis.
I. Cycloaddition Reactions
Haloalkynes participate in a variety of cycloaddition reactions, including [2+2] and [4+2] cycloadditions. DFT calculations have been instrumental in elucidating the energetics and stereoselectivities of these transformations.
Key Findings from DFT Studies:
-
[2+2] Cycloaddition: The reaction of haloalkynes with alkenes, such as cyclooctene, can lead to the formation of four-membered ring systems.[1] DFT studies can determine the activation barriers and reaction energies for these pathways.
-
Solvent Effects: The solvent can play a significant role in the thermodynamics and kinetics of cycloaddition reactions. For instance, in the cycloaddition of dihaloketenes, polar solvents can lower the energy barriers, making the reaction kinetically more favorable.[2]
Table 1: Comparative DFT Data for Cycloaddition Reactions
| Reaction Type | Reactants | Functional/Basis Set | Solvent | ΔE‡ (kcal/mol) | ΔE (kcal/mol) | Reference |
| [2+2] Cycloaddition | Dichloroketene + Cyclopentadiene | Not Specified | Gas Phase | Not Specified | Not Specified | [2] |
| [2+2] Cycloaddition | Dichloroketene + Cyclopentadiene | Not Specified | H2O | Lowered Barrier | Less Exoergic | [2] |
| [4+2] Cycloaddition | Ketene + Cyclopentadiene | Not Specified | Gas Phase | 25.9 | -23.3 | [2] |
| [4+2] Cycloaddition | Ketene + Cyclopentadiene | Not Specified | H2O | Increased Barrier | -18.2 | [2] |
Experimental and Computational Protocols:
The computational methodologies employed in these studies typically involve geometry optimizations of reactants, transition states, and products using a specific DFT functional and basis set. The inclusion of solvent effects is often achieved through continuum solvation models. For example, a common approach is to use the ωB97X-D functional with the def2-TZVP basis set.[3]
Reaction Pathway Diagram:
Caption: Generalized pathway for a [2+2] cycloaddition reaction.
II. Transition Metal-Catalyzed Reactions
Palladium and other transition metals are frequently used to catalyze reactions of haloalkynes, leading to a diverse array of products. DFT studies have been pivotal in mapping out the catalytic cycles and understanding the role of the metal center.
Proposed Mechanistic Steps:
A common mechanistic pathway involves the following key steps[1]:
-
Oxidative Addition: The palladium catalyst adds to the haloalkyne to form a high-valent alkynylpalladium complex.
-
cis-Insertion: The alkyne inserts into a palladium-bound ligand.
-
Reductive Elimination: The final product is released, and the active catalyst is regenerated.
Reaction Workflow Diagram:
Caption: A simplified catalytic cycle for a palladium-catalyzed haloalkyne reaction.
III. Haloboration of Alkynes
The addition of a boron-halogen bond across an alkyne, known as haloboration, has been investigated theoretically to understand its stereochemical outcome. DFT, MP2, and DLPNO-CCSD(T) methods have been employed to study these mechanisms.
Key Mechanistic Insights:
-
Polar vs. Radical Mechanisms: Both polar and radical pathways can be operative in haloboration reactions. The specific mechanism can be influenced by the reaction conditions and the nature of the alkyne and boron halide.[4]
-
Stereoselectivity: For higher alkynes, the reaction with BBr3 or BCl3 can lead to Z-adducts at low temperatures and a mixture of Z and E adducts at higher temperatures. In contrast, the reaction with acetylene often exclusively yields the E-adduct.[4]
Comparative Energetics:
Different computational methods can yield varying results for barrier heights and the relative energies of stationary points. One study found that MP2 results corresponded better to the higher-level DLPNO-CCSD(T) energies than the B3LYP-D3 results.[4]
Logical Relationship Diagram:
Caption: Factors determining the stereochemical outcome of haloboration reactions.
This guide provides a foundational comparison of haloalkyne reaction mechanisms elucidated through DFT analysis. For more in-depth information, researchers are encouraged to consult the primary literature cited. The provided data and diagrams offer a starting point for understanding the complex and fascinating reactivity of haloalkynes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bromoethyne's Bonds: A Comparative Guide to Calculated Bond Energies
For researchers, scientists, and professionals in drug development, a precise understanding of chemical bond energies is paramount for predicting molecular stability and reactivity. This guide provides a comparative analysis of calculated bond dissociation energies for bromoethyne (HCCBr), a molecule of interest in various chemical syntheses. Due to a scarcity of direct experimental data for this specific molecule, this report leverages highly accurate calculated values from Active Thermochemical Tables (ATcT) and outlines the established theoretical and experimental methodologies used in the field.
Unveiling Bond Strengths: A Look at the Numbers
The bond dissociation energy (BDE) is the energy required to break a specific bond within a molecule, resulting in two radical fragments. For this compound (HCCBr), the key bonds of interest are the Carbon-Hydrogen (C-H), the Carbon-Carbon triple bond (C≡C), and the Carbon-Bromine (C-Br) bonds.
This guide utilizes the highly accurate thermochemical data from the Active Thermochemical Tables (ATcT), which provide a consistent and reliable set of enthalpies of formation for various chemical species. These values are derived from a global analysis of experimental and theoretical data. The bond dissociation energies presented below have been calculated using these ATcT values.
| Bond in this compound (HCCBr) | Calculated Bond Dissociation Energy (kJ/mol at 0 K) |
| H-CCBr | 553.95 ± 0.58 |
| HCC-Br | 338.29 ± 0.59 |
Note: The C≡C triple bond energy is not represented as a simple dissociation energy but is a significant contributor to the overall stability of the molecule. Its strength is implicitly accounted for in the atomization energy.
The Underpinnings of Accuracy: Theoretical and Experimental Protocols
The determination of bond energies, whether through calculation or experiment, relies on sophisticated methodologies.
Theoretical Methodologies
Computational chemistry provides powerful tools to predict molecular properties, including bond dissociation energies. The values presented in this guide are derived from data obtained using high-level ab initio composite methods, such as those employed in the development of the Active Thermochemical Tables. These methods aim for high accuracy by combining the results of several theoretical calculations.
Two prominent methods often used for such calculations are:
-
Gaussian-n (Gn) Theories (e.g., G3B3): These are composite methods that approximate a high-level calculation by a series of lower-level calculations. The G3B3 method, for instance, utilizes geometries and zero-point vibrational energies calculated with the B3LYP density functional, followed by a series of single-point energy calculations at higher levels of theory to achieve high accuracy.[1]
-
Density Functional Theory (DFT): DFT methods are a workhorse of computational chemistry due to their balance of accuracy and computational cost.[2] Functionals like B3LYP are widely used to calculate molecular geometries and vibrational frequencies, which are essential inputs for more accurate energy calculations.[2][3] While DFT can be used to calculate BDEs directly, its accuracy can be sensitive to the chosen functional.[1]
The general approach for calculating BDEs from theoretical methods involves computing the total electronic energy of the parent molecule and its corresponding radical fragments. The BDE is then the difference between the sum of the fragment energies and the energy of the parent molecule, corrected for zero-point vibrational energies.[4]
Experimental Protocols
-
Photofragment Translational Spectroscopy (PTS) and Velocity Map Imaging (VMI): These powerful techniques are used to study the dynamics of photodissociation.[5] A molecule is dissociated by a laser pulse, and the resulting fragments are detected. By measuring the kinetic energy and angular distribution of the fragments, the bond dissociation energy can be determined with high precision. The experimental setup typically involves a molecular beam to cool the molecules, a laser to initiate dissociation, and a detector to analyze the fragments.
Logical Framework: From Theory to Validation
The relationship between theoretical calculations and experimental validation in determining bond energies is a cornerstone of modern physical chemistry. The following diagram illustrates this logical workflow.
References
A Comparative Guide to the Synthesis of Bromoethyne
For Researchers, Scientists, and Drug Development Professionals
Bromoethyne (BrC≡CH), a valuable reagent in organic synthesis, serves as a precursor for the introduction of the ethynyl group in the construction of complex molecules, including pharmaceuticals and functional materials. Its synthesis can be approached through several pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary methods for the laboratory-scale synthesis of this compound: the dehydrobromination of 1,2-dibromoethene and the bromination of lithium acetylide.
At a Glance: Comparison of this compound Synthesis Pathways
| Parameter | Pathway 1: Dehydrobromination of 1,2-Dibromoethene | Pathway 2: Bromination of Lithium Acetylide |
| Starting Materials | 1,2-Dibromoethene, Potassium tert-butoxide | Acetylene, n-Butyllithium, Bromine or N-Bromosuccinimide |
| Typical Yield | Moderate (e.g., ~20% for a related reaction) | Potentially higher (e.g., 86-89% for a similar bromination) |
| Reaction Conditions | Low temperature (-60°C to 0°C), inert atmosphere | Cryogenic temperatures (-78°C), inert atmosphere |
| Key Reagents | Strong, non-nucleophilic base (Potassium tert-butoxide) | Organolithium reagent (n-BuLi), Brominating agent (Br₂ or NBS) |
| Safety Considerations | Use of a strong base, handling of volatile and potentially unstable product. | Handling of pyrophoric n-butyllithium, gaseous and explosive acetylene, and toxic bromine. The this compound product is also unstable. |
| Scalability | Suitable for laboratory scale. | Suitable for laboratory scale; requires careful control of acetylene gas flow. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Experimental Protocols
Below are detailed experimental methodologies for the two synthesis pathways. These protocols are intended for experienced researchers in a well-equipped laboratory and should be performed with strict adherence to safety precautions.
Pathway 1: Dehydrobromination of 1,2-Dibromoethene
This method involves the elimination of hydrogen bromide from 1,2-dibromoethene using a strong, non-nucleophilic base.
Materials:
-
1,2-Dibromoethene (mixture of cis and trans isomers)
-
Potassium tert-butoxide
-
Pentane (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Water
-
Round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of 1,2-dibromoethene in anhydrous pentane is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is cooled to -60°C using a suitable cooling bath (e.g., dry ice/acetone).
-
A solution of potassium tert-butoxide in pentane is added dropwise to the stirred solution of 1,2-dibromoethene, maintaining the temperature between -60°C and 0°C.
-
After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and water is added.
-
The organic layer is separated, and the aqueous layer is extracted with pentane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed under reduced pressure to yield crude this compound.
Note: A reported yield for a similar reaction involving the dehydrobromination of cis+trans-dibromoethylene with potassium tert-butylate to produce dibromoacetylene was 20%[1]. Yields for this compound synthesis may be in a similar range.
Pathway 2: Bromination of Lithium Acetylide
This two-step procedure first generates lithium acetylide from acetylene, which is then quenched with a bromine source.
Materials:
-
Acetylene gas
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF, anhydrous)
-
N-Bromosuccinimide (NBS)
-
Silver(I) nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Round-bottom flask, gas inlet tube, low-temperature thermometer, syringe, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Step 2a: Preparation of Lithium Acetylide Solution
-
An oven-dried, three-necked round-bottom flask equipped with a gas inlet tube, a rubber septum, and a low-temperature thermometer is flushed with an inert gas.
-
Anhydrous THF is added to the flask and cooled to -78°C.
-
Acetylene gas is bubbled through the cold THF for a specific duration to create a saturated solution.
-
n-Butyllithium in hexanes is added dropwise via syringe to the stirred acetylene solution at -78°C. The formation of a white precipitate (lithium acetylide) will be observed.
Step 2b: Bromination of Lithium Acetylide
-
In a separate flask, a solution of N-bromosuccinimide and a catalytic amount of silver(I) nitrate is prepared in anhydrous acetone under an inert atmosphere.
-
The freshly prepared suspension of lithium acetylide is slowly transferred via cannula to the stirred solution of NBS at -78°C.
-
The reaction mixture is stirred at low temperature for a specified time.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is allowed to warm to room temperature and extracted with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to obtain the this compound solution.
Note: A similar procedure for the bromination of a terminal alkyne using NBS and silver(I) nitrate reported yields of 86-89%[2]. It is crucial to handle this compound as a solution due to its instability.
Safety Considerations
The synthesis of this compound involves significant hazards and should only be undertaken by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound: this compound is a volatile and potentially explosive compound. It should be handled with extreme caution, preferably as a dilute solution, and not isolated in a pure, concentrated form.
-
1,2-Dibromoethene: This reagent is toxic and should be handled with care.
-
Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water.
-
n-Butyllithium: A pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It should be handled under an inert atmosphere using proper syringe techniques.
-
Acetylene: A highly flammable and explosive gas, especially under pressure. It should be handled with appropriate safety measures, and its flow should be carefully controlled.
-
Bromine and N-Bromosuccinimide: These are corrosive and toxic reagents.
Conclusion
Both the dehydrobromination of 1,2-dibromoethene and the bromination of lithium acetylide offer viable routes to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the experience of the researcher with handling the specific reagents involved. The acetylide bromination pathway appears to offer a higher potential yield based on analogous reactions, but it also involves the handling of more hazardous materials like n-butyllithium and acetylene gas. The dehydrobromination route, while potentially lower-yielding, may be perceived as a slightly less hazardous option for those not accustomed to working with pyrophoric organometallics. In all cases, the inherent instability of the this compound product necessitates careful handling and use in subsequent reactions without isolation in a pure form.
References
A Comparative Guide to Catalysts for Bromoethyne Activation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of the carbon-bromine bond in bromoethyne is a critical step in the synthesis of complex acetylenic molecules, which are pivotal building blocks in pharmaceuticals, natural products, and organic materials. This guide provides a comparative analysis of catalytic systems employed for this purpose, focusing on the widely utilized Sonogashira and related cross-coupling reactions. The performance of various catalysts is evaluated based on reported experimental data, and detailed experimental protocols are provided to facilitate replication and further development.
Performance of Catalytic Systems for Bromoalkyne Activation
The activation of bromoalkynes, including this compound, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. These reactions typically involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, a base, and a suitable solvent. The choice of catalyst, ligands, and reaction conditions significantly impacts the efficiency, selectivity, and substrate scope of the transformation. Below is a summary of representative catalytic systems and their performance in the coupling of bromoalkynes or related bromo-substrates.
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | 2-Amino-3-bromopyridines with various terminal alkynes | [1] |
| (NHC)-Pd / (NHC)-Cu | - | - | - | RT | - | High | Aryl bromides and aryl alkynes | [2][3] |
| Pd₂(dba)₃ | - | K₃PO₄·7H₂O | EtOH/H₂O | 80 | - | Good to Excellent | Aryl iodides with terminal alkynes (phosphine-free) | [4] |
| Cu(OTf)₂ | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | - | - | 130 | 16 | - | Aromatic/aliphatic terminal alkynes and aryl iodides | [5] |
| (PPh₃)₂CuBH₄ | - | DBU | - | 120 | 24 | up to >99 | o-Iodoanilines with terminal alkynes | [5] |
Note: The yields and reaction conditions are highly substrate-dependent. The data presented here are based on the specific examples reported in the cited literature and may not be directly transferable to this compound without optimization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic reactions. Below are representative experimental protocols derived from the literature.
General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines
This protocol is adapted from the work of Zhu, et al.[1]
Materials:
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
2-Amino-3-bromopyridine derivative (substrate 1)
-
Terminal alkyne (substrate 2)
-
Nitrogen atmosphere
Procedure:
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add 2.0 mL of DMF as the solvent.
-
Stir the mixture for 30 minutes under a nitrogen atmosphere.
-
Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol) to the flask.
-
Heat the reaction mixture at 100°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified using standard techniques.[1]
Protocol for Collaborative (NHC)-Copper and -Palladium Catalyzed Sonogashira Couplings
This procedure is based on the findings of Gallop, et al.[2][3]
Materials:
-
(N-heterocyclic carbene)-Cu complex
-
(N-heterocyclic carbene)-Pd complex
-
Aryl bromide
-
Aryl alkyne
-
Non-anhydrous solvent
-
Air atmosphere
Procedure:
-
Combine the (N-heterocyclic carbene)-Cu complex (1 mol %) and the (N-heterocyclic carbene)-Pd complex (0.01 mol %).
-
Add the aryl bromide and the aryl alkyne to the reaction vessel.
-
The reaction is performed in a non-anhydrous solvent under an air atmosphere.
-
The reaction proceeds to give high yields of the coupled product.[2][3]
Reaction Mechanisms and Workflows
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
Catalytic Cycles in Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for comparing the efficacy of different catalysts for a specific transformation. The following workflow outlines a general procedure for screening catalysts for this compound activation.
Caption: A generalized workflow for the comparative screening of catalysts for this compound activation.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Purity of Synthesized Bromoethyne
For researchers, scientists, and drug development professionals working with the highly reactive and valuable reagent bromoethyne (C₂HBr), ensuring its purity is paramount for successful and reproducible synthetic outcomes. This guide provides a comparative analysis of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the comprehensive purity assessment of synthesized this compound.
Comparison of Analytical Techniques
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, or a rapid qualitative assessment. The following table summarizes the key performance characteristics of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Information Provided | Separation of volatile components, molecular weight, and fragmentation patterns. | Detailed molecular structure, identification of functional groups, and quantification. | Presence of specific functional groups. |
| Sample Requirement | Small (µL), must be volatile and thermally stable. | Larger (~5-10 mg), soluble in a deuterated solvent. | Small, can be gas, liquid, or solid. |
| Sensitivity | Very high (ppb-ppm range). | Moderate (ppm to % range). | Low to moderate. |
| Quantification | Excellent with proper calibration. | Excellent with an internal standard. | Generally not used for quantification. |
| Impurity Identification | Excellent for volatile impurities. | Excellent for structurally different impurities. | Limited to impurities with unique functional groups. |
| Common Impurities Detected | Residual solvents, starting materials (e.g., 1,2-dibromoethene), and volatile byproducts. | Starting materials, isomers, and non-volatile byproducts. | Compounds with distinct IR-active functional groups. |
Experimental Protocols and Data Interpretation
Detailed methodologies and expected outcomes for each technique are outlined below. These protocols are based on general procedures for volatile halogenated alkynes and may require optimization for specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components in a sample, making it ideal for detecting residual solvents and volatile impurities in synthesized this compound.
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar analytes like this compound.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 35-300.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane) and inject 1 µL.
Data Interpretation:
The resulting chromatogram will show peaks corresponding to each separated component. The retention time is characteristic of the compound, and the peak area is proportional to its concentration. The mass spectrum of each peak provides a molecular fingerprint.
-
This compound (C₂HBr): Expected to have a characteristic retention time. The mass spectrum will show the molecular ion peaks corresponding to the two bromine isotopes, m/z 104 and 106, in an approximate 1:1 ratio.
-
Potential Impurities:
-
1,2-Dibromoethene (C₂H₂Br₂): If present as a starting material, it will have a longer retention time than this compound and show molecular ion peaks at m/z 184, 186, and 188.
-
Vinyl bromide (C₂H₃Br): A potential byproduct, will have a shorter retention time and molecular ion peaks at m/z 106 and 108.
-
Solvents: Any residual synthesis or purification solvents will appear as distinct peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is an excellent tool for identifying and quantifying impurities that are structurally different from this compound.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.5 mL of CDCl₃.
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra.
Data Interpretation:
-
¹H NMR:
-
This compound: A singlet for the acetylenic proton is expected. The chemical shift will be influenced by the electronegative bromine atom and is predicted to be around δ 2.5-3.0 ppm.
-
Potential Impurities:
-
1,2-Dibromoethene: Will show signals in the vinyl region (δ 6.0-7.0 ppm).
-
Vinyl bromide: Will also exhibit signals in the vinyl region.
-
-
-
¹³C NMR:
-
This compound: Two signals are expected for the two sp-hybridized carbons. Based on data for analogous compounds like 1-bromo-1-hexyne, the carbon attached to bromine is expected to be more downfield (δ ~70-80 ppm), while the terminal alkyne carbon will be more upfield (δ ~40-50 ppm).
-
Potential Impurities: Will show characteristic signals depending on their structure. For example, sp² hybridized carbons of vinyl impurities will appear in the δ 100-140 ppm region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups and can be used as a quick qualitative check for the successful synthesis of this compound.
Experimental Protocol:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: As this compound is volatile, the spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a gas phase spectrum.
-
Acquisition: Scan in the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum of pure this compound should exhibit characteristic absorption bands:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹, characteristic of a terminal alkyne.[1][2]
-
C≡C Stretch: A weaker absorption band in the region of 2100-2200 cm⁻¹.[3]
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 600-500 cm⁻¹.
The absence of the ≡C-H stretch would indicate the presence of an internal alkyne or the absence of the desired product. The presence of strong C=C stretching bands (around 1640 cm⁻¹) could indicate the presence of vinyl impurities.
Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of synthesized this compound would involve a combination of these techniques to leverage their individual strengths.
References
Safety Operating Guide
Personal protective equipment for handling bromoethyne
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of bromoethyne, a compound that requires careful management due to its potential hazards.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required personal protective equipment.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Gloves | Chemical impermeable gloves. Must be inspected prior to use.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory | Respirator | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Note: As of the latest safety data, specific occupational exposure limit values for this compound are not available.[1] Therefore, it is crucial to handle this substance in a well-ventilated area and use respiratory protection as a precautionary measure.
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Ignition Sources: this compound is potentially flammable. Remove all sources of ignition, including sparks, open flames, and hot surfaces from the handling area. Use spark-proof tools and explosion-proof equipment.[1]
-
Personal Protective Equipment: Before beginning any work, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and to prevent inhalation of mist, gas, or vapors.[1]
-
Emergency Preparedness: Ensure that emergency exits are accessible and an emergency plan is in place. An eyewash station and safety shower should be readily available.
Disposal Plan:
This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to local, state, and federal regulations.
-
Containment: Collect any waste this compound or contaminated materials in suitable, closed, and clearly labeled containers for disposal.[1]
-
Waste Characterization: Due to the presence of the acetylenic group, this waste may be considered reactive. It is crucial to properly characterize the waste before disposal.
-
Professional Disposal: Arrange for disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound in standard laboratory waste or down the drain.[1] Discharge into the environment must be avoided.[1]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
